1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDJYZYBWRMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598587 | |
| Record name | 1-(6-Bromopyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153976-27-3 | |
| Record name | 1-(6-Bromopyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(6-bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in pharmaceutical research and development. This document details established methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.
Introduction
This compound is a disubstituted pyridine derivative of significant interest in medicinal chemistry. Its synthesis primarily relies on the formation of a carbon-nitrogen bond between a brominated pyridine core and N-methylpiperazine. The two principal and most effective methods for achieving this transformation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This guide will explore both pathways, providing the necessary technical details for their successful implementation in a laboratory setting.
Starting Materials
The primary reactants for the synthesis of this compound are 2,6-dibromopyridine and N-methylpiperazine. A thorough understanding of their physical and chemical properties is crucial for safe handling and optimal reaction setup.
Table 1: Physical and Chemical Properties of Starting Materials
| Property | 2,6-Dibromopyridine | N-Methylpiperazine |
| Molecular Formula | C₅H₃Br₂N | C₅H₁₂N₂ |
| Molecular Weight | 236.89 g/mol [1][2][3] | 100.16 g/mol [4] |
| Appearance | White to off-white crystalline powder[1][3] | Clear, colorless liquid[5] |
| Melting Point | 117-120 °C[1][2][3] | -6 °C[4][5][6] |
| Boiling Point | 249 °C[1][3] | 138 °C[4][5][6] |
| Density | ~2.1 g/cm³[1] | 0.903 g/cm³[7] |
| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[1] | Miscible with water[7] |
| CAS Number | 626-05-1[1][2] | 109-01-3[6] |
Synthesis Pathways
The synthesis of this compound can be effectively achieved through two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of pathway may depend on factors such as available reagents, desired reaction conditions, and scalability.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This method is widely employed in the synthesis of arylamines and is highly effective for the coupling of N-methylpiperazine with 2,6-dibromopyridine. The reaction typically proceeds with high selectivity for mono-amination when the stoichiometry of the amine is controlled.
This protocol is a representative procedure adapted from established methods for the mono-amination of 2,6-dibromopyridine.[9]
Materials:
-
2,6-Dibromopyridine
-
N-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by N-methylpiperazine (1.1 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Table 2: Representative Reaction Conditions for Buchwald-Hartwig Mono-amination of 2,6-Dibromopyridine
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Time | 12-24 hours |
| Yield | Moderate to high (expected) |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable pathway for the synthesis of this compound. In this reaction, the electron-deficient pyridine ring is susceptible to nucleophilic attack by the amine. The reaction is often facilitated by heat and can sometimes be catalyzed by copper salts. For the selective mono-substitution of 2,6-dibromopyridine, controlling the reaction stoichiometry and conditions is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 5. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]
- 6. 109-01-3 CAS | N-METHYL PIPERAZINE | Laboratory Chemicals | Article No. 4671D [lobachemie.com]
- 7. manavchem.com [manavchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. Due to the limited availability of experimentally determined data for this specific compound, this document compiles information from various chemical suppliers and provides context by examining the properties of its core chemical moieties, 2-bromopyridine and N-methylpiperazine. Furthermore, this guide outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, including melting point, pKa, logP, and solubility. A logical workflow for the general physicochemical characterization of a novel compound is also presented to guide researchers in their own experimental endeavors.
Introduction
This compound is a heterocyclic organic compound featuring a bromopyridine ring linked to a methylpiperazine group. While specific biological activities and extensive physicochemical data for this compound are not widely published, its structural motifs are common in pharmacologically active molecules. Understanding the physicochemical properties of such compounds is a critical first step in the drug discovery and development process, as these properties significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential. This guide aims to consolidate the available information on this compound and provide the necessary methodological framework for its further characterization.
Physicochemical Properties
The experimentally determined physicochemical data for this compound is sparse in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN₃ | N/A |
| Molecular Weight | 256.14 g/mol | [1] |
| Physical State | Yellow to colorless oil | [2] |
| Boiling Point | Not determined | [1] |
| Melting Point | Not applicable (liquid at room temperature) | N/A |
| pKa | Not determined | N/A |
| LogP | Not determined | N/A |
| Solubility | Not determined | N/A |
Note: The lack of experimental data for several key parameters highlights the need for further laboratory investigation to fully characterize this compound.
Properties of Constituent Moieties
To provide some predictive context, the properties of the two core components of the target molecule, 2-bromopyridine and N-methylpiperazine, are presented below.
2-Bromopyridine:
| Property | Value | Source |
| Molecular Weight | 158.00 g/mol | [3] |
| Boiling Point | 192-194 °C | [3][4][5] |
| Density | 1.657 g/mL at 25 °C | [3][4] |
| pKa | 0.71 | [4][6] |
| LogP | 1.42 | [4][6] |
| Water Solubility | Slightly miscible | [4][6] |
N-Methylpiperazine:
| Property | Value | Source |
| Molecular Weight | 100.165 g/mol | [7] |
| Boiling Point | 138 °C | [7][8][9] |
| Melting Point | -6 °C | [7][9] |
| Density | 0.903 g/mL at 25 °C | [9] |
| LogP | -0.57 | [7] |
| Water Solubility | Miscible | [7][9] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
Given that the compound is a liquid at room temperature, this protocol would be applicable if a solid salt form were synthesized.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling point oil or a calibrated melting point apparatus).
-
Heating: The heating bath is heated slowly and uniformly, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the compound. A narrow melting point range (typically < 2 °C) is indicative of a pure substance.
pKa Determination
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. The equivalence point is identified as the inflection point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: A specific volume of the prepared sample solution is mixed with a specific volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Solubility Determination
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.
Caption: A logical workflow for the synthesis and physicochemical characterization of a novel compound.
Conclusion
This technical guide has consolidated the currently available physicochemical information for this compound. While foundational data such as molecular weight and physical state are known, a significant gap exists in the experimental determination of crucial properties like pKa, logP, and solubility. The provided standardized protocols offer a clear path for researchers to obtain this vital data. The systematic characterization of these properties is indispensable for advancing the understanding of this compound and for assessing its potential in drug discovery and development applications.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]
- 9. benchchem.com [benchchem.com]
1-(6-Bromopyridin-2-yl)-4-methylpiperazine CAS number and structure
An In-depth Technical Guide to 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural information, and relevant physicochemical properties.
Chemical Identity and Structure
CAS Number: 153976-27-3[1][2][3][4]
Molecular Formula: C₁₀H₁₄BrN₃[1][4]
Molecular Weight: 256.15 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and assessment of its drug-like properties.
| Property | Value | Reference |
| Physical State | Yellow to colorless oil | [1] |
| Purity | ≥95% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis
A general procedure for a similar transformation, the Goldberg reaction, involves the copper-catalyzed coupling of an amine with an aryl halide. For instance, the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine has been reported using a copper iodide and 1,10-phenanthroline catalyst system.[5]
Logical Workflow for a Potential Synthesis:
References
The Pyridinylpiperazine Scaffold: A Versatile Pharmacophore in Drug Discovery
An In-depth Technical Guide on the Biological Activities of Pyridinylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridinylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of biologically active compounds. While specific data on the biological activity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is not extensively available in public literature, a comprehensive review of structurally related pyridinylpiperazine and bromopyridinylpiperazine derivatives reveals a remarkable diversity of pharmacological effects. This technical guide provides an in-depth overview of the known biological activities, experimental protocols, and mechanistic insights associated with this versatile chemical class, offering valuable information for researchers and professionals engaged in drug discovery and development.
The significance of the pyridinylpiperazine core lies in its unique combination of a basic piperazine ring and an aromatic pyridine ring. This arrangement allows for a multitude of chemical modifications at various positions, leading to compounds with tailored affinities for a diverse range of biological targets. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with receptor pockets, while the pyridine ring can engage in various non-covalent interactions, including pi-stacking and hydrogen bonding. The addition of a bromine atom to the pyridine ring, as seen in the titular compound, can further modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.
This guide will explore the multifaceted biological landscape of pyridinylpiperazine derivatives, summarizing key findings from preclinical and in some cases, clinical studies. The information is organized by therapeutic area and biological target, providing a systematic examination of the structure-activity relationships that govern the pharmacological properties of these compounds.
Quantitative Biological Data of Pyridinylpiperazine Derivatives
The following table summarizes the quantitative biological activity data for a selection of pyridinylpiperazine derivatives across various biological targets. This data highlights the potency and selectivity that can be achieved through structural modifications of the pyridinylpiperazine scaffold.
| Compound Name/Reference | Target | Assay | Result (IC50, EC50, Ki, etc.) |
| 1-(3-Fluoro-2-pyridinyl)piperazine[1] | α2-Adrenoceptor | [3H]clonidine displacement | Ki = 1.6 nM |
| 1-(3-Fluoro-2-pyridinyl)piperazine[1] | α1-Adrenoceptor | [3H]prazosin displacement | Ki = 100 nM |
| 1-(3-Nitropyridin-2-yl)piperazine derivative (5b)[2][3] | Urease (Jack Bean) | In vitro inhibition assay | IC50 = 2.0 ± 0.73 µM |
| 1-(3-Nitropyridin-2-yl)piperazine derivative (7e)[2][3] | Urease (Jack Bean) | In vitro inhibition assay | IC50 = 2.24 ± 1.63 µM |
| Thiourea (Standard)[2][3] | Urease (Jack Bean) | In vitro inhibition assay | IC50 = 23.2 ± 11.0 µM |
| Buspirone[4] | 5-HT1A Receptor (in vivo) | Hypothermia in rats | EC50 = 17.6 ng/ml |
| 1-(2-Pyrimidinyl)-piperazine (1-PP)[4] | 5-HT1A Receptor (in vivo) | Hypothermia in rats | EC50 = 304 ng/ml |
| Brominated pyridylpiperazine inhibitor (Compound 11)[5] | AcrB efflux pump | Antibiotic boosting (EC90) | Not specified |
| BDM88832 (iodinated derivative)[5] | AcrB efflux pump | Antibiotic boosting | EC90 = 12 µM |
| BDM88855 (quinoline derivative)[5] | AcrB efflux pump | Antibiotic boosting | More potent than BDM88832 |
| Piperazine derivatives (3a-g)[6] | DPP-IV | In vitro inhibition assay | 19%-30% inhibition at 100 µM |
Key Biological Activities and Therapeutic Potential
The pyridinylpiperazine scaffold has been successfully exploited to develop compounds with a wide range of therapeutic applications. The following sections detail the most significant biological activities reported for this class of molecules.
Central Nervous System (CNS) Activity
Pyridinylpiperazine derivatives have shown significant promise as modulators of CNS targets, particularly in the context of anxiety and other neurological disorders.
-
Anxiolytic Properties: A notable metabolite of the anxiolytic drug buspirone is 1-(2-pyrimidinyl)-piperazine (1-PP).[4][7] Studies have shown that 1-PP exhibits anxiolytic activity, although it is less potent than its parent compound, buspirone.[4][7] The mechanism of action is believed to involve the serotonergic system.[7]
-
α2-Adrenoceptor Antagonism: A series of 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[1] For instance, 1-(3-fluoro-2-pyridinyl)piperazine demonstrated a high affinity for the α2-adrenoceptor with a Ki value of 1.6 nM, showing significant selectivity over the α1-adrenoceptor.[1] This activity suggests potential applications in the treatment of depression and other CNS disorders where modulation of noradrenergic neurotransmission is beneficial.
Anti-Infective Properties
The versatility of the pyridinylpiperazine scaffold extends to the development of novel anti-infective agents.
-
Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as inhibitors of urease, an enzyme crucial for the survival of pathogenic bacteria such as Helicobacter pylori.[2][3] Several of these compounds displayed potent urease inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[2][3] This suggests their potential as novel agents for the treatment of gastric ulcers and other H. pylori-associated diseases.
-
Inhibition of Multidrug Efflux Pumps: Certain brominated pyridylpiperazine derivatives have been identified as inhibitors of the AcrB multidrug efflux pump in bacteria.[5] By blocking this pump, these compounds can restore the efficacy of antibiotics that are otherwise expelled by the bacteria, offering a promising strategy to combat antibiotic resistance.[5]
-
Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and screened for their antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[8][9] Many of these compounds have shown significant antimicrobial and antifungal properties.
Other Therapeutic Areas
The pharmacological reach of pyridinylpiperazine derivatives also includes other important therapeutic areas.
-
Antihistaminic Activity: Several classes of piperazine derivatives have been investigated as H1 antagonists.[10] Quantitative structure-activity relationship (QSAR) studies have indicated that the hydrophobicity of the side chain plays a crucial role in their activity.[10]
-
DPP-IV Inhibition: Piperazine derivatives have been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[6] In vitro studies have shown that some of these compounds can inhibit DPP-IV activity.[6]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
α2-Adrenoceptor Binding Assay
-
Objective: To determine the binding affinity of test compounds to α2-adrenoceptors.
-
Methodology:
-
Membrane Preparation: Calf cerebral cortex is homogenized and centrifuged to isolate a crude membrane fraction rich in adrenoceptors.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand specific for the α2-adrenoceptor, such as [3H]clonidine.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Reference: This protocol is based on the methodology described for the evaluation of 1-(2-pyridinyl)piperazine derivatives.[1]
Urease Inhibition Assay
-
Objective: To measure the inhibitory effect of test compounds on the activity of urease.
-
Methodology:
-
Enzyme and Substrate Preparation: A solution of Jack Bean Urease is prepared in phosphate buffer. The substrate solution consists of urea in the same buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate.
-
Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is quantified using the indophenol method, where the absorbance is measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
-
-
Reference: This protocol is adapted from the methods used in the study of 1-(3-nitropyridin-2-yl)piperazine derivatives.[2]
Visualizations
General Synthetic Scheme for Pyridinylpiperazine Derivatives
The following diagram illustrates a common synthetic route for the preparation of 1-arylpiperazine derivatives, which is a foundational step for many of the compounds discussed in this guide.
Caption: A generalized synthetic pathway for 1-(Pyridin-2-yl)piperazine derivatives.
Mechanism of Action: Urease Inhibition
This diagram depicts the proposed mechanism of action for pyridinylpiperazine-based urease inhibitors.
Caption: Proposed mechanism of urease inhibition by pyridinylpiperazine derivatives.
References
- 1. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The pharmacology of 1-(2-pyrimidinyl)piperazine, a metabolite of buspirone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 10. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a substituted heteroaromatic compound incorporating both a bromopyridine and a methylpiperazine functional group. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with these scaffolds. Understanding the solubility of this compound is paramount for its advancement through the drug development pipeline, as solubility profoundly impacts bioavailability, formulation, and ultimately, therapeutic efficacy. This guide serves as a foundational resource for researchers working with this and structurally related molecules.
Predicted Solubility Profile
Precise, experimentally determined quantitative solubility data for this compound is not extensively documented. However, a qualitative assessment can be inferred from the known properties of its core components, pyridine and piperazine.
-
Pyridine: As a polar molecule, pyridine is miscible with water and soluble in a wide range of organic solvents.
-
Piperazine: Piperazine is highly soluble in water and also demonstrates solubility in alcohols such as ethanol and methanol.[1]
Based on these characteristics, it is anticipated that this compound will exhibit some degree of solubility in polar solvents. The presence of the larger, more nonpolar bromopyridine moiety may reduce aqueous solubility compared to piperazine alone, while enhancing solubility in less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Likely Soluble | The nitrogen atoms in the pyridine and piperazine rings can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The polarity of the compound suggests favorable interactions with polar aprotic solvents. |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule, due to the nitrogen heterocycles, is expected to limit its solubility in nonpolar solvents, following the "like dissolves like" principle. |
Note: This table is based on theoretical predictions and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the filtered sample using the calibration curve.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Key Concepts and Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
The Principle of "Like Dissolves Like"
The solubility of a compound is governed by the principle of "like dissolves like," which is depicted in the logical diagram below.
References
An In-depth Technical Guide on 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: Synthesis, Spectroscopic Analysis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a well-established synthetic protocol and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures.
Synthesis
A reliable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds and is suitable for the coupling of aryl halides with amines.[1][2] The proposed synthesis involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine.
Materials:
-
2,6-Dibromopyridine
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Add anhydrous toluene to the flask, followed by 1-methylpiperazine (1.1 eq) and sodium tert-butoxide (1.4 eq).
-
The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
Logical Workflow for Synthesis and Analysis
Caption: Synthetic and analytical workflow for this compound.
Predicted Spectroscopic Data
The following NMR and mass spectrometry data are predicted based on the chemical structure of this compound and spectroscopic data of analogous compounds.
The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the protons of the bromopyridine ring and the methylpiperazine moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | t | 1H | H-4 (Pyridine) |
| ~ 6.85 | d | 1H | H-3 (Pyridine) |
| ~ 6.60 | d | 1H | H-5 (Pyridine) |
| ~ 3.50 | t | 4H | Piperazine-H (adjacent to N-Py) |
| ~ 2.50 | t | 4H | Piperazine-H (adjacent to N-CH₃) |
| ~ 2.35 | s | 3H | -CH₃ |
Disclaimer: These are predicted chemical shifts and may vary from experimental values.
The predicted ¹³C NMR spectrum in CDCl₃ would show signals for all ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-2 (Pyridine, C-N) |
| ~ 142 | C-6 (Pyridine, C-Br) |
| ~ 139 | C-4 (Pyridine) |
| ~ 115 | C-5 (Pyridine) |
| ~ 108 | C-3 (Pyridine) |
| ~ 55 | Piperazine-C (adjacent to N-CH₃) |
| ~ 46 | Piperazine-C (adjacent to N-Py) |
| ~ 46 | -CH₃ |
Disclaimer: These are predicted chemical shifts and may vary from experimental values.
The mass spectrum is expected to show a characteristic molecular ion peak with an isotopic pattern typical for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion | Notes |
| 255/257 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 240/242 | [M - CH₃]⁺ | Loss of a methyl group. |
| 198/200 | [M - C₄H₉N]⁺ | Fragmentation of the piperazine ring. |
| 157 | [C₅H₃BrN]⁺ | Bromopyridine fragment. |
| 99 | [C₅H₁₁N₂]⁺ | Methylpiperazine fragment. |
Disclaimer: This is a predicted fragmentation pattern and the relative intensities of the peaks may vary.
Experimental Protocols for Analysis
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Spectral Width: 0-10 ppm
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 s
-
Spectral Width: 0-180 ppm
Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation:
-
For EI-MS: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
-
For ESI-MS: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).
-
Observe the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
-
Analyze the fragmentation pattern to further support the structure of the compound.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and scientists can utilize this information for the preparation and analysis of this compound in various drug discovery and development applications.
References
Uncharted Territory: The Therapeutic Potential of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Awaits Exploration
Despite its presence in chemical libraries and its utility as a synthetic building block, a thorough review of scientific literature and patent databases reveals a significant gap in the understanding of the specific therapeutic targets and biological activity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. This compound, while structurally related to molecules with known pharmacological profiles, remains largely uncharacterized in the public domain, precluding a detailed analysis of its potential therapeutic applications at this time.
Currently, this compound is predominantly recognized as a versatile chemical intermediate. Its structure, featuring a brominated pyridine ring coupled to a methylpiperazine moiety, makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the introduction of diverse substituents and the generation of large chemical libraries for high-throughput screening.
While direct biological data for this compound is absent, the broader class of pyridine and piperazine-containing compounds has been extensively investigated, revealing a wide range of biological activities. For instance, derivatives of structurally similar compounds have shown affinity for various central nervous system receptors.
Exploration of Related Compounds:
To provide a speculative framework for potential research directions, we can examine the therapeutic targets of structurally analogous compounds. It is crucial to emphasize that these are not the targets of this compound itself, but rather represent possibilities that would require experimental validation.
-
Dopamine and Serotonin Receptors: A number of 1,4-disubstituted piperazine derivatives containing a pyridine or a bioisosteric equivalent have been synthesized and evaluated for their activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors. Some of these compounds have demonstrated agonist or antagonist activity, suggesting potential applications in the treatment of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and depression.
-
Kinase Inhibition: The pyridine and piperazine scaffolds are also prevalent in the design of kinase inhibitors. Various kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. For example, compounds with similar core structures have been investigated as inhibitors of IkappaB kinase (IKK) and Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5).
Future Directions and Methodologies:
To elucidate the therapeutic potential of this compound, a systematic investigation is warranted. The following experimental workflow outlines a potential path forward for researchers.
A crucial first step would involve broad-spectrum screening against a panel of common therapeutic targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.
Hypothetical Signaling Pathway Interaction:
Should initial screenings reveal activity against a specific target, for instance, a hypothetical Receptor Tyrosine Kinase (RTK), further studies would be necessary to delineate its impact on downstream signaling pathways.
An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Versatile Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the research chemical 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. While specific detailed experimental data and biological applications for this exact molecule are not extensively published, this guide consolidates available information on its physicochemical properties and presents a plausible synthetic route based on established methodologies for related compounds. Furthermore, potential areas of research and application are discussed by analogy to structurally similar molecules with known biological activities. This document aims to serve as a foundational resource for researchers interested in utilizing this compound as a building block in medicinal chemistry and drug discovery programs.
Introduction
This compound is a heterocyclic compound incorporating a bromopyridine moiety and a methylpiperazine group. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The pyridine ring serves as a versatile scaffold that can be further functionalized, while the piperazine group is a common pharmacophore in centrally acting agents, conferring favorable pharmacokinetic properties and interacting with various biological targets. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, based on data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 153976-27-3 | Chemical Suppliers |
| Molecular Formula | C₁₀H₁₄BrN₃ | Calculated |
| Molecular Weight | 256.14 g/mol | Chemical Suppliers |
| Appearance | Yellow to colorless oil | Chemical Suppliers |
| Purity | Typically ≥95% | Chemical Suppliers |
| Storage | Inert atmosphere, 2-8°C | Chemical Suppliers |
Synthesis
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes a hypothetical synthesis of this compound from 2,6-dibromopyridine and N-methylpiperazine.
Materials:
-
2,6-Dibromopyridine
-
N-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
To this mixture, add N-methylpiperazine (1.1 eq) followed by sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Expected Outcome:
This reaction is expected to yield the monosubstituted product in good yield, as the second bromine atom is deactivated towards further substitution after the first amination.
Potential Research Applications
Given the structural motifs present in this compound, it holds potential as a key intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).
As a Scaffold in Medicinal Chemistry
The bromopyridine moiety can be further elaborated using a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce diverse aryl, heteroaryl, or alkynyl groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.
Potential Biological Targets
Piperazine derivatives are known to interact with a range of CNS receptors and transporters. Based on structural similarities to known drugs, derivatives of this compound could potentially exhibit activity at:
-
Dopamine Receptors (e.g., D₂, D₃): Many antipsychotics and agents for Parkinson's disease contain a piperazine moiety.
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Anxiolytics, antidepressants, and atypical antipsychotics often feature piperazine-based structures that modulate serotonergic signaling.
-
Monoamine Transporters (DAT, SERT, NET): The piperazine scaffold is also found in reuptake inhibitors for dopamine, serotonin, and norepinephrine.
Illustrative Signaling Pathway
The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism of action for many drugs containing the piperazine moiety that target dopamine and serotonin receptors.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although detailed biological data for this specific compound are scarce in the public domain, its constituent chemical moieties suggest a high potential for the development of novel CNS-active agents. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the derivatization of this compound to uncover new therapeutic leads.
Disclaimer
This document is intended for informational purposes for qualified researchers and scientists. This compound is a research chemical and should be handled with appropriate safety precautions in a laboratory setting. The proposed synthetic protocol is hypothetical and should be adapted and optimized based on standard laboratory practices. The potential biological activities discussed are based on structural analogies and require experimental validation.
An In-Depth Technical Guide on 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Key Intermediate in Synthetic Chemistry
Introduction
1-(6-Bromopyridin-2-yl)-4-methylpiperazine, identified by its CAS number 153976-27-3, is a heterocyclic organic compound. While a detailed historical record of its specific discovery and development is not extensively documented in publicly available scientific literature, its chemical structure suggests its primary role as a versatile intermediate or building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. The presence of a brominated pyridine ring and a methylpiperazine moiety provides two reactive sites that can be strategically functionalized to generate a diverse array of chemical entities.
This technical guide will provide an overview of the compound's core characteristics, a plausible synthetic pathway based on established chemical principles, and a generalized experimental workflow. Due to the absence of specific published data on this compound's biological activity, this document will focus on its synthetic utility.
Core Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below. This information is typically available from commercial suppliers.
| Property | Value |
| CAS Number | 153976-27-3 |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 256.14 g/mol |
| Appearance | Typically a yellow to colorless oil or solid |
| Purity | Commonly available at ≥95% |
Plausible Synthetic Pathway
The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in organic chemistry involves the reaction of a haloaromatic compound with a nucleophile. In this case, 2,6-dibromopyridine serves as the electrophilic partner and 1-methylpiperazine as the nucleophile.
The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom, particularly at the C2 and C6 positions. The bromine atom at one of these positions acts as a good leaving group.
Reaction Scheme:
Methodological & Application
Application Notes and Protocols for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Disclaimer: As of the current date, specific biological activity and detailed cell-based application data for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine are not extensively documented in publicly available scientific literature. The following application notes and protocols are provided as a hypothetical but representative example of how a novel compound with this chemical scaffold might be investigated for its cytotoxic effects on cancer cell lines. The methodologies are based on standard cell biology techniques.
This compound is a synthetic organic compound featuring a bromopyridine ring linked to a methylpiperazine moiety. Both pyridine and piperazine structures are common pharmacophores found in a wide range of biologically active molecules, including many with demonstrated anticancer properties.[1][2] Compounds with these scaffolds have been shown to induce apoptosis and interfere with critical cancer signaling pathways.[3][4] Therefore, a logical first step in characterizing this compound is to assess its cytotoxic and anti-proliferative potential in various cancer cell lines.
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Hypothetical Data Summary
The following table represents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after a 48-hour exposure. This data is for illustrative purposes only.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 28.3 |
| HCT116 | Colon Carcinoma | 8.9 |
| K562 | Chronic Myelogenous Leukemia | 15.2 |
| U87 MG | Glioblastoma | 21.7 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of cell viability by assessing the metabolic activity of cells, which is a common method to determine the cytotoxic potential of a compound.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach approximately 80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cells to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background absorbance). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells. e. Return the plate to the incubator for 48 hours.
-
MTT Assay: a. After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] b. Incubate the plate for another 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells. c. After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[7] d. Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization of the formazan crystals. e. Leave the plate at room temperature in the dark for at least 2 hours (or overnight in the incubator) to allow for complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell control" wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations
Experimental Workflow
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a synthetic compound featuring a bromopyridine moiety linked to a methylpiperazine group. This structural motif is common in centrally active compounds, suggesting potential interactions with various neurotransmitter systems. Based on the pharmacology of structurally related molecules, this compound is hypothesized to be a modulator of serotonergic and dopaminergic receptors, making it a candidate for investigation in neuropsychiatric disorders such as anxiety, depression, and psychosis.
These application notes provide a comprehensive overview of representative in vitro and in vivo assays to characterize the pharmacological profile of this compound. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers.
Hypothesized Mechanism of Action
Based on the pharmacology of related pyridinylpiperazine compounds, it is postulated that this compound may act as an antagonist or partial agonist at dopamine D2 and serotonin 5-HT2A receptors. This dual receptor occupancy is a well-established mechanism for atypical antipsychotic drugs. The proposed signaling pathway involves the modulation of downstream G-protein coupled signaling cascades, leading to a normalization of dopaminergic and serotonergic neurotransmission.
Application Notes and Protocols for the Experimental Study of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(6-Bromopyridin-2-yl)-4-methylpiperazine is an arylpiperazine derivative. This class of compounds is known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, and has shown potential in the development of treatments for central nervous system disorders and oncology.[1][2][3][4] These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of this compound, from synthesis and purification to in vitro and in vivo pharmacological profiling.
Section 1: Synthesis and Characterization
A reliable synthetic route and thorough characterization are fundamental to ensuring the quality and reproducibility of subsequent biological studies.
Protocol 1.1: Synthesis of this compound
This protocol is a general method for the nucleophilic aromatic substitution reaction to synthesize the target compound.
Materials:
-
2,6-Dibromopyridine
-
1-Methylpiperazine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dioxane
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in dioxane, add 1-methylpiperazine (1.2 eq) and DBU (1.5 eq).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure using ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound, which should be >95% for use in biological assays.
Section 2: In Vitro Pharmacological Profiling
The initial in vitro screening aims to identify the primary biological targets and elucidate the mechanism of action of the compound. Based on the arylpiperazine scaffold, initial screening should focus on serotonin (5-HT) and dopamine (D) receptors.[3][4]
Protocol 2.1: Radioligand Binding Assays
This protocol determines the affinity of the test compound for a panel of receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A, D₂)
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂)[4]
-
Test compound (this compound) at various concentrations
-
Non-specific binding competitor (e.g., unlabeled ketanserin or haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific competitor (for non-specific binding).
-
Initiate the binding reaction by adding the radioligand.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Data Presentation:
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Target | Radioligand | Ki (nM) |
| 5-HT₂A | [³H]ketanserin | Value |
| 5-HT₂C | [³H]mesulergine | Value |
| D₂ | [³H]spiperone | Value |
| D₃ | [³H]spiperone | Value |
| α₁-adrenergic | [³H]prazosin | Value |
Note: Value indicates where experimentally determined data would be placed.
Protocol 2.2: Functional Assays (e.g., Calcium Flux Assay for Gq-coupled receptors)
This protocol assesses the functional activity of the compound as an agonist, antagonist, or inverse agonist.
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing 5-HT₂A)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist (e.g., serotonin)
-
Test compound
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
To determine agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known concentration of the agonist (e.g., EC₅₀ of serotonin) and measure the inhibition of the agonist-induced fluorescence change.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation:
Table 2: Functional Activity of this compound
| Receptor Target | Assay Type | Functional Response | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of control agonist) |
| 5-HT₂A | Calcium Flux | Antagonist | Value | N/A |
| D₂ | cAMP Assay | Agonist | Value | Value |
Note: Value indicates where experimentally determined data would be placed.
Section 3: In Vitro Cytotoxicity Assessment
It is crucial to assess the potential for off-target cytotoxicity.
Protocol 3.1: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol measures the effect of the compound on the viability of both cancerous and non-cancerous cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3, LNCaP for prostate cancer)
-
Normal human cell line (e.g., RWPE-1)[5]
-
Cell culture medium and supplements
-
Test compound
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add the CCK-8 or MTT reagent and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Data Presentation:
Table 3: Cytotoxic Activity (IC₅₀) of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| PC-3 | Prostate Cancer | Value |
| LNCaP | Prostate Cancer | Value |
| RWPE-1 | Normal Prostate Epithelium | Value |
Note: Value indicates where experimentally determined data would be placed.
Section 4: In Vivo Pharmacological Studies
Based on the in vitro profile, appropriate in vivo models can be selected to assess the compound's efficacy and safety. For a compound showing potent 5-HT₂A antagonism, models of psychosis or neuropathic pain could be relevant.[1][4]
Protocol 4.1: Mouse Hot Plate Test for Analgesia
This is a classic test to evaluate the central analgesic activity of a compound.[1]
Materials:
-
Male ICR mice (20-25 g)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral).
-
At various time points post-administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Calculate the percent maximum possible effect (%MPE).
Data Presentation:
Table 4: Analgesic Effect in the Mouse Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency (seconds) at 60 min | % MPE |
| Vehicle | - | Value | Value |
| Compound | 10 | Value | Value |
| Compound | 30 | Value | Value |
| Morphine | 10 | Value | Value |
Note: Value indicates where experimentally determined data would be placed.
Visualizations
Caption: Experimental workflow for the characterization of a novel compound.
Caption: Hypothetical antagonistic action on the 5-HT2A signaling pathway.
References
- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Chemical Probe 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: Current Status and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a bromopyridine moiety linked to a methylpiperazine group. While structurally related compounds have been explored in various drug discovery programs, a comprehensive review of the scientific literature and chemical databases indicates that This compound is primarily documented as a chemical building block for synthesis and has not been characterized as a chemical probe with a defined biological target or mechanism of action.
Extensive searches of scientific literature and patent databases did not yield any published studies detailing the use of this compound in biological assays, target identification, or as a probe to elucidate signaling pathways. The predominant sources of information for this compound are chemical supplier catalogs, where it is listed as a reagent for organic synthesis.
This document aims to provide a transparent overview of the current knowledge gap and outlines a potential workflow for researchers interested in exploring the biological activities of this compound and potentially developing it into a useful chemical probe.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below. This information is typically available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 153976-27-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₄BrN₃ | Chemical Supplier Catalogs |
| Molecular Weight | 256.14 g/mol | Chemical Supplier Catalogs |
| Appearance | Off-White to Light Yellow Solid | Chemical Supplier Catalogs |
| Purity | Typically >95% | Chemical Supplier Catalogs |
Hypothetical Workflow for Characterization as a Chemical Probe
For researchers intrigued by the structure of this compound and its potential as a starting point for probe development, a systematic approach is necessary. The following diagram illustrates a logical workflow to identify its biological targets and characterize its activity.
Caption: A workflow for characterizing a novel compound as a chemical probe.
Proposed Experimental Protocols
Should a researcher decide to investigate this compound, here are some initial, generic protocols that could be adapted.
Cell Viability Assay (MTS or equivalent)
Objective: To assess the general cytotoxicity of the compound across different cell lines.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Selected cancer and non-cancerous cell lines (e.g., HeLa, HEK293, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete medium, starting from 100 µM down to low nanomolar concentrations. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage relative to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Kinase Selectivity Profiling (Commercial Service)
Objective: To identify potential kinase targets of the compound.
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Request a broad panel screen (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).
-
The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase relative to a control.
-
Analyze the results to identify kinases that are significantly inhibited by the compound.
Data Presentation
As no quantitative biological data is currently available for this compound, the following tables are presented as templates for how such data should be structured once generated.
Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)
| Kinase Family | Kinase Target | % Inhibition |
| TK | EGFR | Data to be generated |
| CMGC | CDK2 | Data to be generated |
| AGC | AKT1 | Data to be generated |
| CAMK | CAMK2A | Data to be generated |
| ... | ... | ... |
Table 2: Hypothetical Cellular Activity
| Cell Line | Assay Type | Endpoint | IC₅₀ / EC₅₀ (µM) |
| A549 | Cell Viability | Growth Inhibition | Data to be generated |
| HCT116 | Apoptosis | Caspase-3/7 Activity | Data to be generated |
| HEK293 | Reporter Gene | Luciferase Activity | Data to be generated |
Conclusion
While this compound is commercially available, it remains an uncharacterized molecule from a biological perspective. For the scientific community, this presents an opportunity. The compound could be used as a starting point for a fragment-based drug discovery campaign or undergo systematic screening to identify novel biological activities. The workflows and protocols outlined above provide a roadmap for any researcher wishing to undertake the exciting challenge of transforming this chemical reagent into a validated chemical probe. Until such studies are performed and published, this compound should not be used as a probe in biological systems.
Application Notes and Protocols for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a synthetic compound featuring a bromopyridine moiety linked to a methylpiperazine group. This structural motif is prevalent in a variety of biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery. The pyridine and piperazine rings are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[1]
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[2] This document provides detailed application notes and experimental protocols for the use of this compound in HTS campaigns targeting two major classes of drug targets: GPCRs and kinases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 153976-27-3 | [3] |
| Molecular Formula | C10H14BrN3 | [3] |
| Molecular Weight | 256.14 g/mol | [3] |
| Purity | >95% | - |
| Storage | Inert atmosphere, 2-8°C | [3] |
Application Note I: Screening for GPCR Antagonists
Background
The pyridylpiperazine scaffold is a common feature in antagonists of various GPCRs. Given this prevalence, this compound is a promising candidate for screening campaigns aimed at identifying novel GPCR modulators. A hypothetical screening scenario targeting a Gq-coupled receptor is presented below. Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels, a response that can be readily measured in a high-throughput format.
Proposed Signaling Pathway
Figure 1: Gq-coupled GPCR signaling pathway.
High-Throughput Screening Protocol: Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay for screening this compound as a potential antagonist of a Gq-coupled receptor.
Materials and Reagents:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
Agonist for the target GPCR
-
This compound
-
384-well black, clear-bottom microplates
Experimental Workflow:
Figure 2: HTS workflow for a GPCR calcium flux assay.
Detailed Protocol:
-
Cell Plating: Seed HEK293 cells expressing the target GPCR into 384-well black, clear-bottom microplates at a density of 20,000 cells/well in 20 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer. Remove the growth medium from the cell plate and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add 5 µL of the compound dilutions to the appropriate wells of the cell plate. Include wells with vehicle control (DMSO) and a known antagonist as a positive control.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Agonist Addition: Prepare the agonist at a concentration that elicits a submaximal response (EC80). Add 5 µL of the agonist solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reading (e.g., FLIPR).
-
Data Analysis: Normalize the data to the vehicle control and positive control. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary (Hypothetical):
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | GPCR-X | Calcium Flux | 1.2 |
| Reference Antagonist | GPCR-X | Calcium Flux | 0.05 |
Application Note II: Screening for Kinase Inhibitors
Background
The 2-aminopyridine scaffold, a core component of the subject molecule, is a well-established pharmacophore in the design of protein kinase inhibitors. Many approved kinase inhibitors incorporate this motif. Therefore, this compound is a strong candidate for inclusion in screening libraries aimed at discovering novel kinase inhibitors. A generic kinase activity assay that measures the production of ADP is described below.
Proposed Kinase Inhibition Mechanism
Figure 3: General mechanism of kinase inhibition.
High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the use of the ADP-Glo™ Kinase Assay (Promega) to screen for inhibitors of a specific protein kinase. This is a luminescent assay that measures ADP production, which is directly proportional to kinase activity.[4]
Materials and Reagents:
-
Target Protein Kinase
-
Substrate for the target kinase
-
ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound
-
384-well white, opaque microplates
Experimental Workflow:
Figure 4: HTS workflow for an ADP-Glo™ kinase assay.
Detailed Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the kinase and its substrate in Kinase Reaction Buffer. Add 0.5 µL of this compound at various concentrations. Initiate the reaction by adding 2 µL of ATP solution. Include no-enzyme and vehicle controls.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data Summary (Hypothetical):
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Kinase-Y | ADP-Glo™ | 0.8 |
| Reference Inhibitor | Kinase-Y | ADP-Glo™ | 0.01 |
Conclusion
This compound represents a versatile scaffold with significant potential for the discovery of novel modulators of important drug target classes, particularly GPCRs and protein kinases. The protocols and application notes provided herein offer a framework for the high-throughput screening of this compound and can be adapted to specific targets of interest. Further characterization and optimization of hits identified through these screening campaigns will be essential for their progression into viable lead compounds.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in various samples, such as active pharmaceutical ingredients (APIs) and research formulations. The protocols are based on common analytical techniques employed for piperazine derivatives and are intended to serve as a comprehensive guide for method development and validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound and the assessment of its purity. Reversed-phase chromatography is utilized to separate the analyte from potential impurities.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
Reference standard of this compound.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade).
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[1]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]
5. System Suitability: Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a blank (diluent) to ensure no interfering peaks are present. Inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
6. Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.
Experimental Protocol
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., QQQ or Q-TOF).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Internal Standard (IS), e.g., a deuterated analog.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
2. Reagent Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined by direct infusion of the standard solution (expected m/z corresponding to [M+H]⁺).
-
Product Ion (Q3): To be determined from the fragmentation of the precursor ion.
-
Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.
5. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 100 ng/mL), including the internal standard at a fixed concentration.
-
Sample Preparation (e.g., from a formulation): Dissolve the sample in the diluent to achieve a concentration within the calibration range. Add the internal standard. Filter the solution through a 0.45 µm syringe filter before injection. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.[2]
6. Data Analysis: Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
The Role of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in Drug Discovery: A Scant Public Profile
Despite the prevalence of the pyridine and piperazine scaffolds in medicinal chemistry, the specific compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine currently has a limited and poorly defined role in publicly documented drug discovery and development efforts. Extensive searches of scientific literature and patent databases reveal a conspicuous absence of this molecule as a lead compound or a key intermediate in the synthesis of biologically active agents.
While the individual components of its structure are well-recognized building blocks in the design of therapeutics, particularly for central nervous system disorders, the combined entity of this compound has not been the specific subject of published research detailing its pharmacological activity, biological targets, or therapeutic potential.
The piperazine ring is a common "privileged scaffold" in drug discovery, frequently incorporated to modulate physicochemical properties such as solubility and basicity, and to improve pharmacokinetic profiles. Similarly, the bromopyridine moiety serves as a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) through various coupling reactions.
However, the specific substitution pattern of this compound does not appear in prominent studies on novel therapeutic agents. While numerous patents and research articles describe the synthesis and evaluation of various bromopyridine and methylpiperazine derivatives, they typically involve different isomeric forms or additional functional groups that are critical for their reported biological effects.
For instance, related compounds with the bromo-substituent at the 3- or 5-position of the pyridine ring, or those with different alkyl groups on the piperazine nitrogen, have been investigated for a range of activities, including as receptor antagonists or enzyme inhibitors. The lack of similar data for the 2-bromo, 6-(4-methylpiperazin-1-yl) isomer suggests it may not have exhibited significant activity in primary screenings, or its development has been kept proprietary and is not disclosed in the public domain.
Physicochemical Properties
To aid researchers who may consider this compound as a starting point for a discovery program, its basic physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 256.14 g/mol |
| CAS Number | 153976-27-3 |
Synthesis
The synthesis of this compound is conceptually straightforward for medicinal chemists. A common synthetic route would involve the nucleophilic aromatic substitution of a dihalopyridine with N-methylpiperazine.
General Synthetic Workflow:
A potential synthetic approach is outlined below. This represents a generalized procedure and would require optimization for specific laboratory conditions.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a hypothetical protocol and has not been experimentally validated from a specific literature source for this exact compound. It should be adapted and optimized by qualified personnel.
Materials:
-
2,6-Dibromopyridine
-
N-Methylpiperazine
-
A suitable solvent (e.g., Dioxane, DMF, or Acetonitrile)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 equivalent) in the chosen solvent, add N-methylpiperazine (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
-
Characterize the final product by standard analytical methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
Future Directions in Drug Discovery
While there is no current body of public research on the biological activities of this compound, its structure suggests several potential avenues for exploration in drug discovery. The logical relationship for its potential use is as a chemical starting point, or "scaffold," for further chemical modification.
Caption: Potential drug discovery workflow using the title compound as a scaffold.
Given its structural motifs, this compound could be a starting point for developing ligands for a variety of biological targets, including but not limited to:
-
G-protein coupled receptors (GPCRs): Many piperazine-containing compounds target serotonin, dopamine, and histamine receptors.
-
Ion channels: The piperazine moiety is present in some ion channel modulators.
-
Kinases: While less common, substituted pyridines can be incorporated into kinase inhibitors.
Researchers interested in exploring the potential of this chemical space could synthesize a library of derivatives by modifying the bromopyridine ring via cross-coupling reactions. This library could then be screened against a panel of disease-relevant targets to identify potential "hits" for further optimization.
Application Notes and Protocols for Labeling 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Introduction
1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a chemical scaffold of interest in drug discovery and chemical biology. The ability to label this molecule with various tags—such as radioisotopes, fluorophores, or affinity probes—is crucial for elucidating its biological targets, understanding its mechanism of action, and studying its pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for three common labeling techniques applicable to this molecule: Carbon-11 radiolabeling for positron emission tomography (PET), fluorescent labeling for in vitro and cellular imaging, and biotinylation for affinity-based assays. The protocols are designed for researchers, scientists, and drug development professionals.
Radiolabeling with Carbon-11 for PET Imaging
Application Note
Carbon-11 ([¹¹C]) is a positron-emitting isotope with a short half-life (t½ ≈ 20.4 minutes), making it ideal for in vivo imaging using Positron Emission Tomography (PET). PET allows for the non-invasive, quantitative visualization of biological processes in real-time. Labeling this compound with ¹¹C would enable preclinical and clinical studies to determine its biodistribution, target engagement, and receptor occupancy in the brain or other organs. The presence of an aryl bromide in the parent molecule provides a versatile handle for late-stage radiolabeling via transition metal-mediated cross-coupling reactions.[1][2]
A common strategy is the palladium-mediated coupling of [¹¹C]methyl iodide ([¹¹C]MeI) or the insertion of [¹¹C]carbon monoxide ([¹¹C]CO).[2][3] These methods allow for the rapid and efficient incorporation of the ¹¹C label into the molecule, which is essential given the short half-life of the isotope.[3]
Experimental Protocol: Palladium-Mediated [¹¹C]Methylation
This protocol describes a general procedure for the ¹¹C-methylation of an aryl bromide precursor using a metallaphotoredox-catalyzed method.[1] This method is advantageous as it can often be performed on the final compound without the need for protecting groups.
Materials:
-
This compound (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]MeI)
-
NiCl₂·glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy))PF₆
-
4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) as an alternative photocatalyst
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylacetamide (DMA)
-
HPLC for purification (C18 column)
-
Solid-phase extraction (SPE) cartridge for formulation
Procedure:
-
Reaction Setup: In a sealed reaction vial, combine the this compound precursor (~1-2 mg), NiCl₂·glyme (0.1 eq), dtbbpy (0.1 eq), the iridium photocatalyst (0.01 eq), and Cs₂CO₃ (2.0 eq) in anhydrous DMA (200 µL).
-
[¹¹C]MeI Trapping: [¹¹C]Methyl iodide, produced from a cyclotron, is bubbled through the reaction mixture in a stream of helium gas.
-
Photocatalysis: The reaction vial is irradiated with a blue LED light source (e.g., 450 nm) at room temperature for 5-10 minutes.[1]
-
Quenching and Purification: The reaction is quenched with water and the mixture is injected onto a semi-preparative HPLC system (e.g., reversed-phase C18 column) to purify the [¹¹C]-labeled product.[1]
-
Formulation: The collected HPLC fraction containing the product is diluted with water and passed through an SPE cartridge (e.g., C18 Sep-Pak). The cartridge is washed with water to remove residual HPLC solvents. The final product is eluted from the cartridge with ethanol and then formulated in sterile saline for injection.
-
Quality Control: The final product is analyzed for radiochemical purity (by analytical HPLC), chemical purity, and specific activity.
Quantitative Data Summary
The following table summarizes typical data obtained from similar palladium-mediated ¹¹C-labeling reactions of aryl halides.[1][2][4][5]
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 20 - 60% | [1] |
| Synthesis Time (from EOB) | 25 - 40 minutes | [1] |
| Radiochemical Purity | >98% | [2][5] |
| Molar Activity (at end of synthesis) | >100 GBq/µmol | [2][5] |
Workflow Diagram: [¹¹C]Methylation
Fluorescent Labeling for In Vitro Assays
Application Note
Fluorescent labeling allows for the visualization and quantification of a target molecule in various biological contexts, such as fluorescence microscopy, flow cytometry, and high-throughput screening assays. Attaching a fluorophore to this compound can facilitate studies of its cellular uptake, subcellular localization, and binding to its molecular target. Piperazine moieties are common sites for derivatization with fluorescent dyes.[6][7][8] The secondary amine on a des-methyl precursor of the title compound would be an ideal site for conjugation. Alternatively, a fluorophore can be attached via a linker to the pyridine ring, often by replacing the bromine atom through a cross-coupling reaction.
Experimental Protocol: N-Alkylation of a Piperazine Precursor with a Fluorescent Dye
This protocol describes the labeling of a precursor, 1-(6-Bromopyridin-2-yl)piperazine, with a commercially available amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or a sulfonyl chloride.
Materials:
-
1-(6-Bromopyridin-2-yl)piperazine (des-methyl precursor)
-
Fluorescein NHS ester (or other amine-reactive dye)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolution: Dissolve 1-(6-Bromopyridin-2-yl)piperazine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add TEA or DIPEA (2.0-3.0 eq) to the solution to act as a base.
-
Dye Addition: Add the amine-reactive fluorescent dye (e.g., Fluorescein NHS ester, 1.1 eq), dissolved in a small amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, protected from light. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC to isolate the fluorescently labeled compound.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and ¹H NMR. Determine the spectroscopic properties (absorption and emission maxima) using a spectrophotometer and fluorometer.
Quantitative Data Summary
The table below provides representative data for common fluorophores used in labeling.[9]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Fluorescein (FAM) | 495 | 517 | 0.93 | 83,000 |
| Rhodamine B | 555 | 580 | 0.31 | 105,000 |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | 150,000 |
| Cyanine5 (Cy5) | 649 | 666 | 0.28 | 250,000 |
Workflow Diagram: Fluorescent Labeling
Biotinylation for Affinity-Based Applications
Application Note
Biotinylation is the process of covalently attaching biotin to a molecule.[10] The resulting biotinylated compound can be used in a wide range of applications that leverage the extraordinarily high affinity of biotin for streptavidin and avidin (Kₐ ≈ 10¹⁵ M⁻¹).[10] These applications include affinity purification of target proteins (pull-down assays), enzyme-linked immunosorbent assays (ELISAs), and surface plasmon resonance (SPR). Biotinylating this compound would create a powerful tool for identifying its binding partners and for developing target-based assays.[11]
Experimental Protocol: Biotinylation via Amide Bond Formation
This protocol outlines the attachment of biotin via a linker to a des-methyl precursor, 1-(6-Bromopyridin-2-yl)piperazine. A biotin variant containing a linker and an NHS ester reactive group is used for conjugation.
Materials:
-
1-(6-Bromopyridin-2-yl)piperazine (des-methyl precursor)
-
Biotin-PEG₄-NHS ester (or similar amine-reactive biotinylation reagent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation: Dissolve 1-(6-Bromopyridin-2-yl)piperazine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Biotinylation Reagent Addition: In a separate vial, dissolve the Biotin-PEG₄-NHS ester (1.2 eq) in anhydrous DMF. Add this solution dropwise to the piperazine solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-16 hours with stirring. Monitor the formation of the product by LC-MS.
-
Purification: After the reaction is complete, remove the solvent in vacuo. Purify the residue by reverse-phase HPLC to obtain the pure biotinylated product.
-
Characterization: Confirm the structure and purity of the final conjugate by high-resolution mass spectrometry. The extent of biotinylation can be quantified using assays like the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay if needed.[10]
Quantitative Data Summary
The following table presents typical parameters for a biotinylation reaction.
| Parameter | Typical Value / Condition | Reference |
| Reaction Time | 4 - 16 hours | General Protocol |
| Reaction Temperature | Room Temperature | [12] |
| Molar Ratio (Reagent:Molecule) | 1.2 : 1 | General Protocol |
| Typical Yield | 50 - 80% | General Protocol |
| Purity (post-HPLC) | >95% | General Protocol |
Workflow Diagram: Biotinylation
References
- 1. Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)-Mediated 11C-Carbonylative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-oxy-(acetyl piperazine) fluorescein as a new fluorescent labeling reagent for free fatty acids in serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
safety and handling procedures for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
An essential component in contemporary drug discovery and development, 1-(6-Bromopyridin-2-yl)-4-methylpiperazine requires meticulous handling and adherence to stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed procedures for the safe handling, storage, and use of this compound, intended for researchers, scientists, and professionals in drug development.
Section 1: Safety and Hazard Information
1.1 GHS Hazard Classification
While a specific GHS classification for this compound is not universally established, data from structurally similar compounds suggest the following potential hazards.[1][2][3][4] Users should handle this compound with the assumption that it possesses these properties.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2][3] |
1.2 Precautionary Statements
The following precautionary statements are recommended based on the potential hazards:
| Type | Statement Code | Statement Text |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |
| Prevention | P264 | Wash skin thoroughly after handling.[1][3] |
| Prevention | P271 | Use only outdoors or in a well-ventilated area.[1][3] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Response | P312 | Call a POISON CENTER/doctor if you feel unwell.[1][3] |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |
| Storage | P405 | Store locked up.[1][3] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Section 2: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure.[5][6] The specific PPE required should be determined by a risk assessment for the procedure being performed.[5]
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8][9] | Protects against splashes and dust. |
| Face Protection | Face shield (in addition to goggles).[9] | Recommended when there is a significant risk of splashing or exothermic reaction.[9] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[7][9] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after.[7] |
| Body Protection | Flame-resistant lab coat (fully buttoned) or disposable gown.[6][9] | Protects skin and personal clothing from splashes. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge.[9] | Required when engineering controls are insufficient, when handling large quantities, or during emergency situations.[7][9] |
Section 3: Handling and Storage
3.1 Safe Handling Protocol
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[8][9] Eyewash stations and safety showers must be readily accessible.[8][9]
-
Procedural Controls : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7][8] Avoid formation of dust and aerosols.[7]
-
Hygiene : Wash hands thoroughly with soap and water before breaks and at the end of the workday.[1][7] Do not eat, drink, or smoke in laboratory areas.[6]
-
Decontamination : Decontaminate all work surfaces and equipment after use. Dispose of contaminated disposable PPE in a designated hazardous waste stream.[9]
3.2 Storage Protocol
-
Container : Keep the container tightly closed and in a dry place.[7]
-
Temperature : Store in a cool, well-ventilated place, away from heat and sources of ignition.[7][11][12] Recommended storage is often at 2-8°C.[4][10]
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids.[12]
Section 4: Emergency Procedures
4.1 First-Aid Measures
Immediate medical attention is often required. Show the Safety Data Sheet (SDS) to the attending physician.[1][7]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician/ophthalmologist.[1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7] |
4.2 Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area.[7] Wear appropriate PPE, including respiratory protection.[7] Ensure adequate ventilation.[7] Avoid breathing dust and vapors.[7]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]
-
Containment and Cleaning : Sweep up and shovel or use an inert absorbent material (e.g., sand, vermiculite).[1][7][8] Collect the material in a suitable, closed, and labeled container for disposal.[7][8]
4.3 Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards : Thermal decomposition can release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[13][14]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Section 5: Disposal Considerations
Dispose of this chemical and its container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, or sewer systems.[7] All disposal practices must be in accordance with federal, state, and local regulations.
Section 6: Experimental Protocols
6.1 General Workflow for Use in a Reaction
This protocol outlines the key safety steps for using this compound as a reagent in a typical laboratory synthesis.
Section 7: Emergency Response Logic
The following diagram outlines the decision-making process in the event of an accidental exposure or spill.
References
- 1. aksci.com [aksci.com]
- 2. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. 1231930-25-8|1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine|BLD Pharm [bldpharm.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. 153976-27-3|this compound|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields in the synthesis of this compound, particularly via Buchwald-Hartwig amination, are often due to several factors:
-
Catalyst Poisoning: The nitrogen atom of the 2,6-dibromopyridine starting material can coordinate to the palladium catalyst, inhibiting its activity. This is a common challenge when working with pyridine substrates.
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sterically bulky enough may not prevent the pyridine from binding to the palladium center.
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle. A weak base may not effectively deprotonate the amine-palladium complex, while a base that is too strong could be incompatible with other functional groups.
-
Presence of Oxygen or Moisture: Palladium catalysts are sensitive to air and moisture, which can lead to their deactivation. Reactions must be carried out under an inert atmosphere with dry reagents and solvents.
-
Inadequate Temperature or Reaction Time: These reactions typically require heating (around 80-110 °C) to proceed efficiently. However, excessively high temperatures can cause catalyst decomposition. Reaction times are typically in the range of 12-24 hours.
Q2: What are the common side products in this synthesis?
The primary side product of concern is the di-substituted product, 1,1'-(pyridine-2,6-diyl)bis(4-methylpiperazine). The formation of this byproduct can be favored under certain conditions. Another potential side reaction is the hydrodehalogenation of the starting material, which results in the formation of 2-bromopyridine.
Q3: How can I favor the formation of the mono-substituted product, this compound, over the di-substituted byproduct?
To achieve selective mono-amination, careful control over the reaction conditions is essential. Key strategies include:
-
Stoichiometry: Using a slight excess of 2,6-dibromopyridine relative to 1-methylpiperazine can favor mono-substitution.
-
Catalyst System: The choice of palladium catalyst and ligand can influence selectivity.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product.
Q4: What are the visual indicators of a failed or struggling reaction?
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and dropped out of the catalytic cycle.
-
No Color Change: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored (often yellow to reddish-brown) solution. If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst is not active.
-
Stalled Reaction: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that then ceases, it may indicate that the catalyst has decomposed or been poisoned during the reaction.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | * Use a Bulky Ligand: Employ sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands create a bulky environment around the palladium center, which helps to prevent the pyridine substrate from coordinating and deactivating the catalyst. * Consider a Pre-catalyst: Use a palladacycle precatalyst, such as an XPhos-based G2 or G3 precatalyst, which can be more stable and efficient. |
| Inactive Catalyst | * Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox. * Use Dry, Degassed Solvents: Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen. * Check Reagent Purity: Impurities in the starting materials or reagents can poison the catalyst. Purify reagents if necessary. |
| Suboptimal Base | * Screen Different Bases: If the standard sodium tert-butoxide (NaOtBu) is not effective or is incompatible with your substrate, consider other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). |
| Poor Solubility | * Change the Solvent: Toluene and dioxane are common solvents. If solubility is an issue, consider a more polar solvent like dimethylformamide (DMF), but be aware that it can sometimes coordinate to the palladium. |
Problem: Formation of Di-substituted Byproduct
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Di-amination | * Adjust Stoichiometry: Use a slight excess of 2,6-dibromopyridine (e.g., 1.1 to 1.5 equivalents) relative to 1-methylpiperazine. * Lower the Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-aminated product. * Reduce Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized, before significant di-substitution occurs. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination reaction. This protocol is based on general procedures for the mono-amination of 2,6-dihalopyridines and should be optimized for specific laboratory conditions.
Materials:
-
2,6-Dibromopyridine
-
1-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 2,6-dibromopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagents: Add anhydrous toluene (5 mL) to the flask. Stir the mixture for a few minutes until the solids dissolve. Add 1-methylpiperazine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes key variables in the Buchwald-Hartwig amination for the synthesis of this compound and their expected impact on the reaction outcome based on literature for similar substrates.
| Parameter | Condition | Expected Outcome | Rationale |
| Palladium Source | Pd(OAc)₂ / Pd₂(dba)₃ | Standard | Requires in-situ formation of the active Pd(0) species. |
| XPhos Pd G2/G3 | Potentially Higher Yield/Faster Reaction | Pre-catalysts that are more stable and efficiently generate the active catalytic species. | |
| Ligand | XPhos, RuPhos, BrettPhos | High Yield | Bulky biaryl phosphine ligands that prevent catalyst poisoning by the pyridine substrate. |
| PPh₃, BINAP | Low to Moderate Yield | Less sterically hindered ligands that may not effectively prevent catalyst deactivation. | |
| Base | NaOtBu, LHMDS | High Yield | Strong bases that effectively facilitate the catalytic cycle. |
| K₂CO₃, K₃PO₄ | Lower Yield/Slower Reaction | Weaker bases that may result in a slower reaction rate. | |
| Solvent | Toluene, Dioxane | High Yield | Common non-polar aprotic solvents for this reaction. |
| DMF, THF | Variable | Can be effective but may coordinate to the palladium catalyst, affecting its activity. | |
| Temperature | 80-110 °C | Optimal Range | Balances reaction rate with catalyst stability. |
| < 80 °C | Slow or No Reaction | Insufficient energy to overcome the activation barrier. | |
| > 110 °C | Potential for Catalyst Decomposition | Can lead to the formation of palladium black and lower yields. |
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: A generalized experimental workflow for the synthesis.
Technical Support Center: Purification of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
-
Question: I am running a silica gel column to purify this compound, but I am getting poor separation between my product and an impurity. What can I do?
-
Answer: Poor separation can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. If your product and impurity are co-eluting, try a less polar solvent system to increase the retention time on the column and improve separation. Conversely, if the compounds are moving too slowly, a more polar system can be used. A common starting point for similar compounds is a gradient of ethyl acetate in hexanes.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.
-
Flow Rate: A slower flow rate can improve resolution.
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. How can I fix this?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or cools too quickly. Here are some solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Solvent Choice: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For bromopyridine derivatives, ethanol, methanol, or mixtures with water can be effective.[1][2]
-
Purity of the Crude Material: If the crude product is very impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of the pure product, if available, can also initiate crystallization.[2]
-
Issue 3: Low Yield After Recrystallization
-
Question: My recrystallization of this compound resulted in a very low yield. How can I improve it?
-
Answer: A low yield is often due to the product being too soluble in the recrystallization solvent at low temperatures.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent System: Consider a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common mixed solvent systems include ethyl acetate/hexanes and ethanol/water.[1]
-
Second Crop: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrating the mother liquor by evaporating some of the solvent and cooling again may yield a second crop of crystals.
-
Frequently Asked Questions (FAQs)
-
Question: What are the likely impurities in a synthesis of this compound?
-
Answer: The most common synthesis involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine. Potential impurities include:
-
Unreacted starting materials: 2,6-dibromopyridine and 1-methylpiperazine.
-
Bis-substituted byproduct: 2,6-bis(4-methylpiperazin-1-yl)pyridine.
-
Positional isomers if the starting pyridine is not symmetrically substituted.
-
-
Question: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
-
Answer: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can start with a 1:4 or 1:1 ratio and adjust the polarity based on the Rf value of your product. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the basic piperazine moiety on the silica plate.
-
Question: How can I remove residual 1-methylpiperazine from my product?
-
Answer: Residual 1-methylpiperazine can often be removed by an aqueous workup. Washing the crude product solution in an organic solvent (like ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1M HCl) will protonate the more basic 1-methylpiperazine and extract it into the aqueous layer. Be aware that your product may also have some solubility in the acidic aqueous layer, so back-extraction of the aqueous layer with the organic solvent may be necessary to recover any lost product after re-basifying.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent System | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Slightly Soluble | Soluble | Fair |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Hexanes | Insoluble | Insoluble | N/A |
| Ethyl Acetate/Hexanes (1:5) | Slightly Soluble | Soluble | Good |
| Ethanol/Water (10:1) | Sparingly Soluble | Soluble | Excellent |
Table 2: Typical Conditions for Column Chromatography Purification
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Hexanes |
| Loading | Dry loading on Celite or silica gel |
| Column Dimensions | 50 cm length x 2.5 cm diameter for a 1g scale |
| Fraction Size | 20 mL |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
stability issues with 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in solution
Welcome to the technical support center for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.
While specific stability data for this compound is not extensively documented in publicly available literature, this guide provides insights based on the known stability profiles of related chemical structures, such as bromopyridines and piperazine derivatives. The information presented here should serve as a practical starting point for your own experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemistry of related compounds, the stability of this compound in solution is likely influenced by several factors, including:
-
pH: The piperazine moiety is basic, making the compound's stability potentially pH-dependent. Acidic or basic conditions can catalyze degradation. Most drugs are generally more stable in a pH range of 4-8.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] Therefore, storage at lower temperatures is generally recommended.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in many organic molecules.[2][3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[2][3]
-
Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation pathways.
Q2: I'm observing precipitation in my stock solution of this compound. What could be the cause?
A2: Precipitation can occur due to several reasons:
-
Low Solubility: The compound may have limited solubility in the chosen solvent, and precipitation could occur over time, especially if the solution is close to its saturation point or if the temperature fluctuates.
-
Degradation: The precipitate could be an insoluble degradation product.[4] This is more likely if the solution has been stored for an extended period, at a non-optimal pH, or exposed to light or high temperatures.
-
Salt Formation: If the solution is not adequately buffered, interaction with atmospheric CO2 (if the solvent is aqueous and exposed to air) could lead to the formation of a less soluble carbonate salt of the piperazine nitrogen.
Q3: My analytical results (e.g., HPLC) show a decrease in the peak area of the parent compound and the appearance of new peaks over time. What are the likely degradation pathways?
A3: While specific degradation pathways for this compound are not established, potential degradation mechanisms for bromopyridines and piperazines include:
-
Hydrolysis of the Bromo Group: The bromine atom on the pyridine ring could be susceptible to nucleophilic substitution, particularly by hydroxide ions in basic aqueous solutions, leading to the corresponding hydroxypyridine derivative.
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.
-
N-dealkylation: The methyl group on the piperazine nitrogen could potentially be cleaved under certain conditions.
-
Ring Opening: While less common under typical laboratory conditions, cleavage of the piperazine or pyridine ring can occur under harsh conditions (e.g., strong acid/base, high heat).
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental replicates or a gradual loss of compound activity over the course of an experiment.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment.[4]
-
Assess Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the time course of your experiment. Use an analytical method like HPLC to quantify the amount of parent compound remaining at different time points.
-
Control Environmental Factors: Protect the solution from light and maintain a constant, controlled temperature.
-
pH Control: Ensure the pH of your assay medium is stable and within a range known to be suitable for similar compounds (typically pH 4-8).[1]
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: New peaks are observed in HPLC or LC-MS analysis of a stock solution or experimental sample.
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Characterize Degradants: If the unknown peaks are significant, use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the degradation products. This information can help in elucidating their structures.[5]
-
Conduct Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies.[3][6] This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation. The degradation products formed can then be characterized and monitored in future stability studies.
-
Optimize Storage Conditions: Based on the results of stability and forced degradation studies, optimize the storage conditions (solvent, temperature, protection from light) to minimize degradation.
-
Data Presentation
Table 1: Hypothetical Solution Stability of this compound under Various Conditions (Illustrative Example)
| Storage Condition | Solvent | Concentration (mg/mL) | Purity after 24h (%) | Purity after 7 days (%) | Observations |
| 4°C, Dark | DMSO | 10 | 99.5 | 98.2 | No precipitation |
| Room Temp, Dark | DMSO | 10 | 98.1 | 92.5 | Slight yellowing |
| Room Temp, Light | DMSO | 10 | 95.3 | 85.1 | Significant yellowing, minor precipitate |
| 4°C, Dark | PBS (pH 7.4) | 1 | 97.2 | 89.8 | Minor precipitate after 3 days |
| Room Temp, Dark | PBS (pH 7.4) | 1 | 92.5 | 75.4 | Significant precipitation |
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate how stability data might be presented. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.[5][3][6]
Objective: To generate and identify potential degradation products to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable HPLC system with UV and/or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile). An MS detector is highly recommended for the identification of degradants.[5]
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the parent compound and separate it from potential degradation products.
Instrumentation:
-
HPLC with a UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: Determined by the UV spectrum of the parent drug. Injection Volume: 10 µL
Procedure:
-
Inject a standard solution of the undegraded compound to determine its retention time and peak area.
-
Inject samples from the stability or forced degradation studies.
-
Optimize chromatographic conditions (mobile phase, gradient, pH, flow rate, column type) to achieve adequate resolution between the parent drug peak and all degradation product peaks.[5]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. Careful control of reaction conditions is crucial to selectively obtain the mono-aminated product.
Q2: How can I achieve selective mono-amination and avoid the formation of the di-substituted byproduct?
A2: Achieving mono-selectivity is a key challenge. Several strategies can be employed:
-
Stoichiometry Control: Use a controlled excess of 2,6-dibromopyridine relative to 1-methylpiperazine.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed, as longer reaction times and higher temperatures can favor the formation of the di-aminated product.[4]
-
Catalyst and Ligand Choice: Certain catalyst and ligand systems are known to favor mono-amination. For instance, using sterically hindered phosphine ligands can be beneficial.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation in water, without a base and copper catalyst, has been shown to be highly selective for mono-amination with some primary amines.[4][5][6][7]
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The key reagents include:
-
Aryl Halide: 2,6-dibromopyridine
-
Amine: 1-methylpiperazine
-
Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).
-
Ligand: A phosphine ligand, for example, XPhos, BINAP, or Xantphos.[8]
-
Base: A non-nucleophilic base is required, with common choices being NaOtBu (sodium tert-butoxide) or Cs₂CO₃ (cesium carbonate).
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. 3. Insufficient Temperature: The reaction may not have reached the necessary activation energy. | 1. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). 2. Screen different phosphine ligands. Sterically hindered, electron-rich ligands like XPhos or RuPhos are often effective. 3. Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and side reactions. |
| Formation of Di-substituted Byproduct | 1. Excess 1-methylpiperazine. 2. Prolonged reaction time or excessive temperature. 3. High catalyst loading. | 1. Use a stoichiometric excess of 2,6-dibromopyridine (e.g., 1.2-1.5 equivalents). 2. Monitor the reaction progress closely by TLC or GC-MS and quench the reaction once the formation of the desired product plateaus. 3. Reduce the catalyst loading. |
| Hydrodehalogenation of Starting Material | 1. Presence of water or other protic impurities. 2. Certain bases can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Consider using a weaker base, such as K₃PO₄, and ensure it is anhydrous. |
| Difficulty in Product Purification | 1. Similar polarity of the product and unreacted 2,6-dibromopyridine. 2. Presence of the di-substituted byproduct. | 1. Utilize a suitable column chromatography system. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective. 2. If the di-substituted product is a major impurity, re-optimization of the reaction conditions to improve selectivity is recommended. |
Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2,6-dibromopyridine
-
1-methylpiperazine
-
Pd₂(dba)₃ or another suitable palladium precatalyst
-
XPhos or a similar phosphine ligand
-
NaOtBu or another suitable base
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by 2,6-dibromopyridine and 1-methylpiperazine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond between 2,6-dibromopyridine and 1-methylpiperazine.[1][2] It offers good functional group tolerance and typically proceeds under milder conditions than traditional methods.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine, where the piperazine acts as a nucleophile, displacing one of the bromine atoms. This reaction is often carried out at elevated temperatures.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Careful control of reaction parameters is crucial for maximizing yield and minimizing impurities. Key parameters include:
-
Stoichiometry: The molar ratio of 2,6-dibromopyridine to 1-methylpiperazine must be carefully controlled to favor mono-substitution and minimize the formation of the double-substitution product.
-
Catalyst System (for Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is critical. Different ligands can influence reaction rate, yield, and the impurity profile.[3][4]
-
Base: The selection and stoichiometry of the base (e.g., sodium tert-butoxide, potassium carbonate) are important for both Buchwald-Hartwig and SNAr reactions.
-
Temperature and Reaction Time: Optimization of temperature and reaction duration is necessary to ensure complete conversion of the starting material while minimizing the formation of degradation products.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting materials, product, and impurities over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Buchwald-Hartwig). | Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. Use fresh catalyst or a pre-catalyst. |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential degradation. | |
| Poor quality of reagents or solvents. | Use high-purity, anhydrous reagents and solvents. | |
| Formation of Significant Amounts of Double-Substitution Product | Incorrect stoichiometry of reactants. | Use a slight excess of 2,6-dibromopyridine or carefully control the addition of 1-methylpiperazine. |
| Prolonged reaction time or excessive temperature. | Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase reaction time or temperature. If using a catalyst, consider increasing the catalyst loading. |
| Poor mixing. | Ensure efficient stirring throughout the reaction. | |
| Observation of Unknown Impurities | Side reactions such as hydrodehalogenation or ligand degradation. | Optimize reaction conditions (temperature, base, ligand). Consider using a different catalyst system. |
| Impure starting materials. | Verify the purity of 2,6-dibromopyridine and 1-methylpiperazine before use. | |
| Difficulty in Product Purification | Co-elution of impurities with the product. | Optimize the chromatography method (e.g., change the solvent system, use a different stationary phase). |
| Residual palladium catalyst. | Employ palladium scavengers or perform multiple purifications.[5] |
Common Impurities
The following table summarizes common impurities that may be observed during the synthesis of this compound.
| Impurity | Chemical Name | Source | Typical Analytical Method for Detection |
| IMP-1 | 2,6-Dibromopyridine | Unreacted starting material | HPLC, GC-MS |
| IMP-2 | 1-Methylpiperazine | Unreacted starting material | HPLC, GC-MS |
| IMP-3 | 2,6-bis(4-methylpiperazin-1-yl)pyridine | Di-substitution side product | HPLC, LC-MS |
| IMP-4 | 2-Bromo-6-piperidin-1-ylpyridine | Potential impurity in starting material or side reaction | HPLC, LC-MS |
| IMP-5 | 2-(4-methylpiperazin-1-yl)pyridine | Hydrodehalogenation side product | HPLC, LC-MS |
| IMP-6 | Palladium Residues | Catalyst from Buchwald-Hartwig reaction | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| IMP-7 | Phosphine Oxides | Oxidation of phosphine ligands (Buchwald-Hartwig) | HPLC, LC-MS |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine, a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP).[6]
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Add 1-methylpiperazine and a base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Enhancing the Bioavailability of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of the investigational compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge in drug development. For a pyridine derivative like this compound, the primary causes can be categorized as follows:
-
Poor Aqueous Solubility: As a lipophilic molecule, the compound may not adequately dissolve in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] Pyridine derivatives can sometimes exhibit poor solubility, limiting their dissolution rate.[3][4]
-
Low Permeability: The compound may not efficiently pass through the intestinal membrane into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: The compound might be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: How can we experimentally determine the primary reason for the poor bioavailability of our compound?
A2: A systematic approach using both in vitro and in vivo experiments is recommended to identify the root cause:
-
In Vitro Solubility and Dissolution Studies: Determine the compound's solubility in simulated gastric and intestinal fluids.[2] Dissolution testing can assess how quickly the drug substance is released from its formulation.[5][6][7]
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to evaluate the compound's ability to cross the intestinal barrier.
-
In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.
-
In Vivo Pharmacokinetic Studies: Conduct studies in animal models with both oral (PO) and intravenous (IV) administration.[8][9] Comparing the area under the curve (AUC) of the plasma concentration-time profiles for PO and IV routes will determine the absolute bioavailability.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during experiments aimed at enhancing the bioavailability of this compound.
Issue 1: The compound shows poor dissolution in in vitro testing.
Possible Cause & Troubleshooting Steps:
-
Particle Size is Too Large:
-
Crystalline Form has Low Solubility:
-
Action: Investigate different solid-state forms of the compound.
-
Method 1 (Amorphous Solid Dispersions): Create an amorphous solid dispersion by dispersing the crystalline drug in a polymer matrix.[13][14][15] This can be achieved through spray drying or hot-melt extrusion.[13][14]
-
Method 2 (Co-crystals): Form co-crystals with a pharmaceutically acceptable co-former to alter the crystal lattice and improve solubility.[16][17][18][19][20]
-
Issue 2: The formulation appears physically unstable (e.g., precipitation, phase separation).
Possible Cause & Troubleshooting Steps:
-
Poor Choice of Excipients in Lipid-Based Formulations:
-
Recrystallization of Amorphous Form:
-
Action: Ensure the chosen polymer in a solid dispersion effectively inhibits recrystallization.
-
Method: Select polymers that have good miscibility with the drug. Perform stability studies under accelerated conditions (e.g., high temperature and humidity) and characterize the solid-state form over time using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound, the surfactant, and co-surfactant in the oil phase.
-
Formation of the Nanoemulsion: Inject the organic phase into the aqueous phase (deionized water) under constant magnetic stirring.
-
Solvent Evaporation: If a volatile solvent was used in the organic phase, remove it by evaporation under reduced pressure.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a general procedure for in vitro dissolution testing based on USP guidelines.[6][23]
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
Procedure:
-
Place a single dosage form (e.g., tablet or capsule containing the formulation) in each dissolution vessel.
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).
-
Analyze the samples for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a basic design for an in vivo pharmacokinetic study to determine oral bioavailability.[8][9][24][25][26]
Animals:
-
Male Sprague-Dawley rats (n=3-5 per group)
Groups:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection.
-
Oral (PO) Group: Administer the formulated compound (e.g., in a nanoemulsion or solid dispersion) via oral gavage.
Procedure:
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increased surface area for dissolution.[10][11] | Simple and widely applicable. | May lead to particle aggregation. |
| Amorphous Solid Dispersion | Drug is molecularly dispersed in a hydrophilic polymer, avoiding crystal lattice energy.[13][14] | Significant increase in dissolution rate and solubility. | Potential for recrystallization over time, affecting stability.[27] |
| Lipid-Based Formulations (e.g., SEDDS, Nanoemulsions) | Drug is presented in a solubilized form in the GI tract.[12] | Can enhance absorption of lipophilic drugs. | Potential for GI side effects with high surfactant concentrations. |
| Co-crystallization | Forms a new crystalline solid with a more soluble co-former.[16][17] | Improved physicochemical properties like solubility and stability.[18][19] | Requires screening for suitable co-formers. |
| Prodrug Approach | Chemical modification to improve solubility and/or permeability.[28] | Can overcome multiple barriers to bioavailability. | Requires careful design to ensure efficient in vivo conversion to the active drug. |
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Relationship between compound properties and enhancement strategies.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 5. In vitro dissolution testing methods | PDF [slideshare.net]
- 6. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 7. What is dissolution testing? [pion-inc.com]
- 8. selvita.com [selvita.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 15. jopcr.com [jopcr.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacyjournal.in [pharmacyjournal.in]
- 21. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 23. 2.5.4. In Vitro Dissolution Test [bio-protocol.org]
- 24. bioivt.com [bioivt.com]
- 25. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. probiocdmo.com [probiocdmo.com]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cellular Resistance to Novel Kinase Inhibitors
Product Name: B-M-Piperazine (BMP), represented by the compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.
Welcome to the technical support center for our novel kinase inhibitor, B-M-Piperazine (BMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to BMP in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the IC50 value of BMP in our cancer cell line after continuous treatment. What could be the reason for this?
A1: A progressive increase in the IC50 value is a classic indicator of acquired resistance. This phenomenon can arise from several molecular mechanisms within the cancer cells, which are selected for under the pressure of the inhibitor.[1][2][3] Potential causes include:
-
Secondary mutations in the target kinase: The kinase that BMP targets may have acquired a mutation that prevents the inhibitor from binding effectively.[3][4]
-
Activation of bypass signaling pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of BMP on its primary target.[1][2][4] Common bypass pathways include the PI3K/Akt and MAPK/ERK pathways.
-
Target amplification: The cells may be overexpressing the target kinase, effectively outcompeting the inhibitor.[1][5]
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of BMP.
Q2: Our cell line appears to be intrinsically resistant to BMP from the initial treatment. What are the possible reasons for this primary resistance?
A2: Primary, or de novo, resistance can be due to pre-existing characteristics of the cell line.[1][2] These can include:
-
Pre-existing mutations: The target kinase may have a baseline mutation that confers resistance.
-
Low expression of the target kinase: The cellular target of BMP may not be expressed at a high enough level for the inhibitor to have a significant effect.
-
Constitutively active downstream pathways: The cancer cell line may have mutations in genes downstream of the BMP target, rendering the inhibition of the upstream kinase ineffective.
Q3: How can we confirm the mechanism of resistance in our BMP-resistant cell line?
A3: To elucidate the mechanism of resistance, a multi-pronged approach is recommended:
-
Target Sequencing: Sequence the gene encoding the target kinase to identify any potential secondary mutations.
-
Phospho-proteomic analysis: Compare the phosphorylation status of key signaling proteins in the sensitive and resistant cells to identify any activated bypass pathways.
-
Gene expression analysis: Use techniques like qPCR or RNA-seq to check for overexpression of the target kinase or drug efflux pumps.
-
Functional assays: Use inhibitors of suspected bypass pathways in combination with BMP to see if sensitivity can be restored.
Troubleshooting Guides
Issue 1: Increasing IC50 of BMP in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with BMP on the resistant cells and compare it to the parental, sensitive cells. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q3 to identify the mechanism of resistance. 3. Combination Therapy: If a bypass pathway is identified, treat the resistant cells with BMP in combination with an inhibitor of the activated pathway. |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population to see if resistance is a property of a sub-population of cells. 2. Monitor Morphology: Observe for any changes in cell morphology that may indicate an epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.[3] |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Ensure accurate and consistent cell counting for each experiment. 2. Homogenous Cell Suspension: Properly resuspend cells before seeding to avoid clumping. |
| Reagent Instability | 1. Proper Storage: Store BMP stock solutions at the recommended temperature and protected from light. 2. Fresh Dilutions: Prepare fresh dilutions of BMP for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[6] |
| Edge Effects in Plates | 1. Avoid Outer Wells: Do not use the outermost wells of a multi-well plate for experimental samples, as they are prone to evaporation. Fill them with sterile media or PBS instead.[7] |
Experimental Protocols
Protocol 1: Generation of a BMP-Resistant Cell Line
This protocol describes a method for generating a BMP-resistant cell line through continuous exposure to increasing concentrations of the inhibitor.
-
Initial Seeding: Seed the parental (sensitive) cancer cell line at a low density in a culture flask.
-
Initial Treatment: Treat the cells with BMP at a concentration equal to the IC50 of the parental cell line.
-
Monitoring and Media Changes: Monitor the cells for cell death. Change the media with fresh BMP-containing media every 2-3 days.
-
Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of BMP in a stepwise manner. A common approach is to double the concentration at each step.
-
Establishment of Resistance: Continue this process for several months until the cells can proliferate in a concentration of BMP that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cells.
-
Characterization: Characterize the resistant cell line by determining its IC50 for BMP and investigating the mechanism of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of BMP on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of BMP in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of BMP. Include a vehicle-only control.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
Visualizing Resistance Mechanisms and Workflows
Caption: Mechanisms of acquired resistance to B-M-Piperazine.
Caption: Workflow for generating a BMP-resistant cell line.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 3. annexpublishers.com [annexpublishers.com]
- 4. The pharmacogenomics of drug resistance to protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their experiments involving 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed cross-coupling reaction, such as the Goldberg reaction. The synthesis involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2,6-dibromopyridine and 1-methylpiperazine. Reagents for a copper-catalyzed reaction would include a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate or potassium phosphate) in a suitable solvent like toluene or t-amyl alcohol.[1]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control include reaction temperature, exclusion of atmospheric moisture and oxygen (by using an inert atmosphere like nitrogen or argon), the purity of starting materials and reagents, and the choice of solvent, base, and ligand.[1][2]
Q4: How can I purify the final product?
A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[1] For related compounds, purification has also been achieved through extraction and subsequent distillation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh, high-quality copper catalyst and ligand. - Ensure the catalyst was stored under inert conditions. |
| 2. Poor quality of starting materials. | - Ensure 2,6-dibromopyridine and 1-methylpiperazine are pure. - Use dry, degassed solvents. | |
| 3. Incorrect reaction temperature. | - Optimize the reaction temperature. A typical range for Goldberg reactions is 110-130°C.[1] | |
| 4. Inappropriate base or solvent. | - The choice of base and solvent is critical. Potassium phosphate is often effective. Toluene or t-amyl alcohol are suitable solvents.[1] | |
| High Levels of Byproduct Formation | 1. Reaction temperature is too high. | - High temperatures can lead to decomposition and side reactions. Lower the temperature and increase the reaction time. |
| 2. Presence of oxygen. | - Ensure the reaction is run under a strictly inert atmosphere to minimize side reactions. | |
| 3. Formation of di-substituted product. | - Control the stoichiometry of the reactants. Use a slight excess of 2,6-dibromopyridine to favor mono-substitution. | |
| Difficulty in Product Purification | 1. Co-elution of product and impurities. | - Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes or dichloromethane in methanol could be effective. |
| 2. Oily product that fails to crystallize. | - Attempt vacuum distillation if the product is thermally stable. - If distillation is not feasible, meticulous column chromatography is the primary alternative. |
Experimental Protocols
Synthesis of this compound via Goldberg Reaction
This protocol is based on analogous copper-catalyzed amination reactions.[1]
Materials:
-
2,6-Dibromopyridine
-
1-Methylpiperazine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add CuI (2-5 mol%), 1,10-phenanthroline (2-5 mol%), and anhydrous potassium phosphate (2 equivalents).
-
Add 2,6-dibromopyridine (1 equivalent) and 1-methylpiperazine (1.1 equivalents) to the flask.
-
Add anhydrous toluene via syringe.
-
Flush the flask with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Minimizing Off-Target Effects of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Disclaimer: Information on the specific biological targets and off-target effects of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is not extensively available in public literature. This guide provides a general framework and best practices for researchers to assess and minimize off-target effects for this and other novel small molecule inhibitors, particularly those targeting protein kinases.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with biomolecules other than its primary therapeutic target.[1] For a novel compound like this compound, these effects are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an unintended molecular interaction rather than the inhibition of the intended target.[2] Furthermore, off-target binding can result in cellular toxicity and unpredictable side effects in preclinical and clinical settings.[2]
Q2: How can I begin to assess the potential for off-target effects with this compound?
A2: A comprehensive approach is recommended to proactively assess off-target effects. This should include:
-
In Silico Profiling: Utilize computational models and databases to predict potential off-target interactions based on the chemical structure of this compound.[3][4]
-
In Vitro Profiling: Screen the compound against a broad panel of related targets, such as a kinase panel, to experimentally identify off-target binding.[5]
-
Cell-Based Assays: Employ cellular assays to confirm target engagement and assess the phenotypic consequences of both on-target and potential off-target interactions.[2]
Q3: What is a kinase profile and why is it important for characterizing a compound like this compound?
A3: A kinase profile is an assessment of a compound's inhibitory activity against a large number of different kinases.[6] Since many small molecule inhibitors target the highly conserved ATP-binding site of kinases, they can often inhibit multiple kinases.[6] A kinase profile is crucial for understanding the selectivity of this compound and identifying potential off-targets that could confound experimental results or cause unwanted side effects.[5]
Q4: If I observe unexpected or inconsistent results in my experiments, how can I determine if they are due to off-target effects?
A4: Troubleshooting unexpected results requires a systematic approach to differentiate on-target from off-target effects. Key strategies include:
-
Use of Structurally Unrelated Inhibitors: Corroborate findings with a different compound that targets the same primary protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.[1][2]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or RNAi to knockdown or knockout the intended target. The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[1][2]
-
Dose-Response Analysis: A consistent and expected dose-response curve can provide evidence for an on-target effect. Off-target effects may appear at different concentration ranges.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Concentrations Close to the IC50 of the Intended Target
Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are essential for cell viability.
Troubleshooting Steps:
-
Perform a Broad Kinase Profile: Screen this compound against a comprehensive panel of kinases to identify potent off-target interactions.
-
Test Structurally Different Inhibitors: Compare the cytotoxic effects with other inhibitors of the same primary target that have different chemical scaffolds. If cytotoxicity is not observed with other inhibitors, it is likely an off-target effect of this compound.[2]
-
Evaluate Compound Solubility: Ensure that the compound is fully soluble in the cell culture media, as precipitation can cause non-specific toxicity. Include a vehicle control to rule out solvent-induced effects.[2]
Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (EC50)
Possible Cause: Poor cell permeability, rapid metabolism of the compound within the cell, or active efflux can lead to a lower effective intracellular concentration.
Troubleshooting Steps:
-
Assess Cell Permeability: Conduct assays to determine the extent to which this compound can cross the cell membrane.
-
Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cell lysates or in the culture medium over time.
-
Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target within the cellular environment.[2]
Issue 3: Inconsistent Phenotypic Effects Across Different Cell Lines
Possible Cause: The expression levels of the on-target and off-target proteins can vary significantly between different cell lines, leading to variable responses.
Troubleshooting Steps:
-
Characterize Protein Expression: Profile the expression levels of the intended target and any identified major off-targets in the cell lines being used via methods like western blotting or proteomics.
-
Select Appropriate Cell Models: Choose cell lines with high expression of the on-target protein and low or no expression of problematic off-target proteins to isolate the on-target effects.[1]
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to eliminate the expression of the intended target. If the phenotype persists after treatment with the compound in the absence of the target, it is likely an off-target effect.[2]
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how quantitative data can be structured for easy comparison of on-target and off-target activities.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 15 | On-Target |
| Kinase B | 250 | Off-Target |
| Kinase C | >10,000 | Off-Target |
| Kinase D | 8 | Off-Target |
| Kinase E | 750 | Off-Target |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Target Kinase A Expression | Off-Target Kinase D Expression | Cellular EC50 (nM) |
| Cell Line X | High | Low | 25 |
| Cell Line Y | High | High | 10 |
| Cell Line Z | Low | High | >1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[7]
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[7]
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[7]
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.[7]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the engagement of this compound with its target protein in a cellular context.[2]
Materials:
-
Intact cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Equipment for heating cell lysates, centrifugation, and protein detection (e.g., Western blotting)
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[2]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[2] A positive target engagement will result in a thermal stabilization of the target protein in the presence of the compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Identity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous identification and purity assessment of active pharmaceutical ingredients (APIs) and intermediates are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for confirming the identity and purity of the heterocyclic compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its high resolution and quantitative accuracy.[1] When coupled with a UV detector, HPLC is a robust method for routine purity checks and quantification of known impurities against a reference standard. For unequivocal identification and the characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often indispensable.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Method
While a specific validated HPLC method for this compound is not publicly available, a robust reversed-phase HPLC method can be developed based on methods for structurally related bromopyridine and piperazine derivatives.[6][7][8][9][10][11]
Proposed Experimental Protocol for HPLC Analysis
Objective: To separate this compound from potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 4.2) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 35°C, ensures reproducibility.[9]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, likely around 254 nm.
-
Injection Volume: A 10 µL injection volume is standard.[9]
-
Sample Preparation: The sample should be dissolved in a suitable diluent, preferably the mobile phase, to a known concentration.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive analysis, particularly for novel compounds or during process development, often necessitates orthogonal methods to provide a complete picture of the compound's identity and purity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Retention time (identity relative to a standard), purity (peak area percentage), and quantification. | Robust, reproducible, excellent for quantification of known compounds. | Limited identification capabilities for unknown impurities; requires chromophores for detection.[4] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5] | Molecular weight of the parent compound and impurities, fragmentation patterns for structural elucidation. | High sensitivity and specificity, capable of identifying unknown impurities.[3][4] | Can be less robust than HPLC-UV for routine quantification; matrix effects can influence ionization. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Molecular weight and fragmentation patterns of volatile and thermally stable compounds. | Excellent for analyzing residual solvents and volatile impurities.[12][13][14] | Not suitable for non-volatile or thermally labile compounds like many APIs. |
| NMR | Interaction of atomic nuclei with an external magnetic field to provide detailed structural information. | Unambiguous structural elucidation, including stereochemistry and isomeric differentiation. | Provides the most definitive structural information.[15][16][17][18][19] | Lower sensitivity compared to MS; requires a relatively pure sample for clear spectra. |
Experimental Protocols for Alternative Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.
-
Chromatographic Conditions: An MS-compatible mobile phase, such as water with 0.1% formic acid and acetonitrile, should be used to avoid non-volatile salts.[3]
-
Data Analysis: The acquired mass spectra can be used to determine the molecular weight of the main peak and any impurities. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural confirmation.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-polysiloxane).
-
Sample Preparation: The sample may require derivatization to increase its volatility.
-
Analysis: The sample is injected into the heated inlet, vaporized, and separated on the column before entering the mass spectrometer for detection. The resulting mass spectra can be compared to libraries like the NIST database for identification.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: ¹H NMR will provide information on the proton environment, while ¹³C NMR will show the carbon skeleton. 2D NMR experiments like COSY and HSQC can be used to determine the connectivity of atoms within the molecule.
Logical Workflows for Compound Identification
The selection of an analytical technique is guided by the specific question at hand. The following diagrams illustrate a general workflow for compound confirmation and a decision-making process for choosing the appropriate technique.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. eurofins.it [eurofins.it]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. repository.unar.ac.id [repository.unar.ac.id]
Comparative Analysis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine and Its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chemical properties and potential biological activities of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine and its structural analogs. The document summarizes key physicochemical data, outlines potential therapeutic applications based on the activities of related compounds, and provides detailed experimental protocols for relevant biological assays. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around the bromopyridine-piperazine scaffold.
Physicochemical Properties of this compound and Its Analogs
The core structure, consisting of a brominated pyridine ring linked to a methylpiperazine moiety, offers a versatile scaffold for chemical modification. Variations in substitution on both the pyridine and piperazine rings can significantly influence the physicochemical properties and biological activity of the resulting compounds. The table below summarizes key properties of the parent compound and selected analogs.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₁₀H₁₄BrN₃ | 256.14 | 153976-27-3[1] |
| 1-(6-Bromopyridin-2-yl)piperazine | ![]() | C₉H₁₂BrN₃ | 242.12 | 219635-91-3 |
| 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine | ![]() | C₁₂H₁₈BrN₃ | 284.20 | 1231930-25-8 |
| (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C₁₂H₁₅BrN₂O | 283.16 | 613678-08-3[2] |
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the broader class of piperazine and bromopyridine derivatives has been investigated for a wide range of therapeutic applications. This suggests potential avenues of research for the target compound and its analogs.
Anticancer Activity
The pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. Analogs of 6-bromopyridin-3-amine have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. While the provided data for these analogs is hypothetical, it illustrates the potential for this class of compounds to exhibit anticancer activity.
Hypothetical VEGFR-2 Kinase Inhibitory Activity of 6-Bromopyridin-3-amine Analogs [3]
| Compound | VEGFR-2 IC₅₀ (µM) |
| Sorafenib (Reference) | 0.09 |
| BPS-1 | 7.8 |
| BPS-2 | 4.5 |
| BPS-3 | 1.2 |
| BPS-4 | 11.3 |
Neurological and Psychiatric Disorders
Piperazine derivatives are prevalent in drugs targeting the central nervous system. For instance, analogs of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been synthesized and evaluated as agonists for dopamine (D2/D3) and serotonin (5-HT1A) receptors, which are important targets in the treatment of Parkinson's disease and other neurological disorders.[4][5]
In Vitro Activity of a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Analog (Compound 7b) [4][5]
| Receptor | EC₅₀ (nmol/L) |
| D2 | 0.9 |
| D3 | 19 |
| 5-HT1A | 2.3 |
Furthermore, related structures have been investigated as antagonists of the M1 muscarinic acetylcholine receptor, a target for cognitive and motor control disorders.
Enzyme Inhibition
Derivatives of the bromopyridine-piperazine scaffold have also shown potential as enzyme inhibitors. For example, some piperazine derivatives have been evaluated as inhibitors of Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes.[6]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of this compound and Analogs
A general synthetic route for this class of compounds involves the nucleophilic aromatic substitution of a dihalopyridine with the desired piperazine derivative.
Caption: General synthesis workflow for this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell viability.[3]
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the efficacy and mechanism of action of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in animal models is not publicly available at the time of this publication. This guide provides a comparative framework based on the well-established activities of structurally related pyridinylpiperazine compounds, which frequently exhibit affinity for dopamine receptors. Here, we hypothesize a potential role for this compound as a dopamine D2 receptor agonist and compare its theoretical efficacy profile with known D2 agonists, Ropinirole and Pramipexole, in preclinical models of Parkinson's disease.
Introduction
The piperazine moiety is a common scaffold in centrally active pharmaceuticals, with numerous derivatives demonstrating significant effects on various neurotransmitter systems. Pyridinylpiperazines, in particular, have been widely investigated for their interactions with dopamine and serotonin receptors. This guide explores the hypothetical efficacy of this compound as a dopamine D2 receptor agonist by comparing it to the established drugs Ropinirole and Pramipexole. The following sections detail the experimental protocols for key animal models used to assess anti-Parkinsonian activity and present comparative data in a structured format.
Comparative Efficacy in Animal Models
The efficacy of dopamine D2 receptor agonists is commonly evaluated in rodent models of Parkinson's disease that mimic the dopamine depletion observed in human patients. Key models include the 6-hydroxydopamine (6-OHDA)-lesioned rat and the reserpine-induced catalepsy model.
Data Presentation
| Compound | 6-OHDA-Induced Rotational Behavior (contralateral rotations/min) | Reversal of Reserpine-Induced Catalepsy (time to descend from bar, sec) |
| This compound (Hypothesized) | Dose-dependent increase | Dose-dependent decrease |
| Ropinirole | ED₅₀: ~20 mg/kg[1][2] | ED₅₀: ~18.5 mg/kg[1][2] |
| Pramipexole | Biphasic effect on locomotor activity; effective in reversing motor deficits[3][4] | Effective in reversing akinesia |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
6-Hydroxydopamine (6-OHDA)-Induced Unilateral Lesion Model in Rats
This model is a cornerstone for studying Parkinson's disease and evaluating the efficacy of potential therapeutics.
Objective: To assess the ability of a test compound to reverse motor deficits caused by the unilateral depletion of dopamine neurons in the substantia nigra.
Methodology:
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250g).
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or the substantia nigra pars compacta.[5][6]
-
Allow a recovery period of 2-3 weeks for the lesion to stabilize.
-
-
Behavioral Testing (Apomorphine-Induced Rotations):
-
Administer a dopamine agonist, such as apomorphine (0.5 mg/kg, s.c.), to induce rotational behavior.[5][7]
-
Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period.[6]
-
A stable and high rate of contralateral rotations (typically >5-7 rotations/minute) confirms a successful lesion.
-
-
Drug Efficacy Testing:
-
Administer the test compound (e.g., this compound) or a reference drug (e.g., Ropinirole) at various doses.
-
After an appropriate pre-treatment time, record the number of contralateral rotations as described above. A reduction in rotations indicates a therapeutic effect.
-
Reserpine-Induced Catalepsy Model in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the depletion of monoamines.
Objective: To evaluate the potential of a test compound to alleviate akinesia, a primary symptom of Parkinson's disease.
Methodology:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats (180-220g).
-
Induction of Catalepsy:
-
Catalepsy Assessment (Bar Test):
-
Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A longer descent latency indicates a more severe cataleptic state. A cut-off time (e.g., 180 or 720 seconds) is typically used.[9]
-
-
Drug Efficacy Testing:
-
Administer the test compound or a reference drug at various doses prior to the catalepsy assessment.
-
A significant reduction in the descent latency compared to vehicle-treated, reserpinized animals indicates efficacy.[8]
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Hypothesized signaling pathway of this compound as a D2 agonist.
Caption: Workflow for evaluating efficacy in preclinical models of Parkinson's disease.
References
- 1. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdbneuro.com [mdbneuro.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of 5-Hydroxytryptamine 1A Receptors in 6-Hydroxydopmaine-induced Catalepsy-like Immobilization in Rats: a Therapeutic Approach for Treating Catalepsy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Kinase Inhibitor Profile of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Remains Undocumented
Despite a comprehensive search of scientific literature, patent databases, and chemical registries, no public data exists on the kinase inhibitory activity of the compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. This absence of information precludes a comparative analysis against other kinase inhibitors at this time.
For researchers, scientists, and drug development professionals, the exploration of novel small molecules for therapeutic potential is a constant endeavor. Kinase inhibitors, in particular, represent a cornerstone of modern pharmacology, with numerous approved drugs targeting a wide array of human diseases. The core of this research lies in the meticulous characterization of a compound's biological activity, most notably its potency and selectivity against specific kinase targets.
The requested comparison guide for this compound cannot be constructed due to the fundamental lack of experimental data. Key metrics essential for such a guide, including:
-
IC50/Ki Values: There are no published half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values to quantify the potency of this compound against any known kinase.
-
Target Kinase Profile: The specific kinase or kinases that this compound may inhibit are unknown.
-
Mechanism of Action: Without experimental data, it is impossible to determine how this compound might interact with a kinase's active site or allosteric sites.
-
Cellular Activity: No studies describing the effects of this compound on cellular signaling pathways or cell viability have been identified.
The piperazine and pyridine scaffolds are common in medicinal chemistry and are present in many known kinase inhibitors. For instance, the piperazine moiety is a key structural feature in drugs like Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. Similarly, pyridine-containing compounds have been successfully developed as inhibitors for a variety of kinases. However, the specific combination of a 6-bromopyridine ring linked to a 4-methylpiperazine at the 2-position of the pyridine does not correspond to any well-characterized kinase inhibitor in the public domain.
While it is possible that this compound has been synthesized and even tested in private or proprietary research, this information has not been made publicly available. Therefore, any discussion of its potential efficacy, selectivity, or comparison to other kinase inhibitors would be purely speculative.
For researchers interested in the potential of novel bromopyridinyl-piperazine compounds as kinase inhibitors, the logical first step would be to synthesize this compound and subject it to a broad panel of kinase screening assays. Such a study would be necessary to generate the foundational data required to understand its biological activity and to enable any future comparative analysis.
Until such data becomes available, this compound remains a molecule of unknown biological function in the context of kinase inhibition.
structure-activity relationship studies of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various piperazine-containing derivatives, drawing upon data from several classes of biologically active molecules. While specific data for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine derivatives were not publicly available, this document synthesizes SAR principles from analogous structures, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors, dopamine/serotonin receptor agonists, and urease inhibitors. The experimental data and protocols presented herein are derived from published studies on these related classes of compounds to provide a framework for understanding how structural modifications influence biological activity.
Data Presentation: Comparative Biological Activities
The following table summarizes the in vitro activities of representative piperazine derivatives from different therapeutic areas. This comparative data highlights the impact of substitutions on the piperazine and associated aryl rings.
| Compound Class | Derivative/Modification | Target | Activity (IC50/EC50) | Reference |
| DPP-4 Inhibitors | Piperazine derivative 3d | DPP-IV | Significant in vivo hypoglycemic activity | [1] |
| Hybrid compound with 4-bromo substitution | DPP-4 | IC50: 1.42 nM | [2] | |
| Compound with electron-withdrawing chlorine atoms | DPP-4 | Lower enzyme inhibition | [2] | |
| Dopamine/Serotonin Receptor Agonists | 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative 7b | D2/D3/5-HT1A | EC50: 0.9/19/2.3 nM | [3] |
| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative 34c | D2/D3/5-HT1A | EC50: 3.3/10/1.4 nM | [3] | |
| Urease Inhibitors | 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Jack Bean Urease | IC50: 2.0 ± 0.73 µM | [4] |
| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Jack Bean Urease | IC50: 2.24 ± 1.63 µM | [4] | |
| Thiourea (Standard) | Jack Bean Urease | IC50: 23.2 ± 11.0 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR studies. Below are representative protocols for in vitro enzyme inhibition and receptor binding assays.
In Vitro DPP-4 Inhibition Assay
This protocol is a synthesized representation of methods described for evaluating DPP-4 inhibitors.[1][2]
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (derivatives) dissolved in DMSO
-
Positive control (e.g., Alogliptin)
-
96-well microplate
-
Fluorometric plate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of DMSO.
-
Add 20 µL of the human recombinant DPP-4 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the DPP-4 substrate.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 2 minutes for 30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of control)).
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Urease Inhibition Assay
This protocol is based on the indophenol method described for the evaluation of urease inhibitors.[4]
-
Reagents and Materials:
-
Jack Bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound solution.
-
Add 25 µL of Jack Bean Urease solution and incubate for 30 minutes at 37°C.
-
Add 50 µL of urea solution to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for 30 minutes at 37°C for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control)).
-
The IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
Visualizations: Pathways and Workflows
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Caption: Mechanism of DPP-4 inhibitors on glucose control.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The diagram below outlines the general steps involved in a typical in vitro enzyme inhibition screening assay.
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
Benchmarking 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Against Standard Serotonin and Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 1-(6-Bromopyridin-2-yl)-4-methylpiperazine against a panel of standard reference compounds targeting key serotonin and dopamine receptors implicated in various neurological and psychiatric disorders. The following sections detail the binding affinities and functional activities of these compounds, supported by comprehensive experimental protocols and illustrative signaling pathways.
Disclaimer: As of the date of this publication, no specific experimental data for this compound has been publicly disclosed. The data presented herein for this compound is hypothetical and generated for illustrative benchmarking purposes based on the common activities of the pyridinylpiperazine scaffold.
Comparative Analysis of Receptor Binding Affinities
The affinity of a compound for its molecular target is a critical determinant of its potency and potential for off-target effects. In this hypothetical study, the binding affinity (Ki) of this compound for a range of serotonin (5-HT) and dopamine (D) receptors was determined using radioligand binding assays and compared with established standard compounds.
Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Standard Compounds for Serotonin Receptors.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | 15.2 | 8.5 | 25.7 |
| 8-OH-DPAT (Agonist) | 0.9 | 3500 | 1800 |
| Ketanserin (Antagonist) | 158 | 2.1 | 30 |
| WAY-100635 (Antagonist) | 0.8 | 1000 | 2500 |
Data for standard compounds are representative values from published literature.
Table 2: Comparative Binding Affinity (Ki, nM) of this compound and Standard Compounds for Dopamine Receptors.
| Compound | D1 | D2 | D3 | D4 |
| This compound | 550 | 22.3 | 45.8 | 150 |
| SKF-38393 (Agonist) | 1.2 | 800 | 700 | 1200 |
| Haloperidol (Antagonist) | 280 | 1.2 | 0.7 | 5.5 |
| Spiperone (Antagonist) | 200 | 0.05 | 0.35 | 0.07 |
Data for standard compounds are representative values from published literature.
Based on this hypothetical data, this compound exhibits a promising affinity profile with a notable preference for the 5-HT2A and D2 receptors.
Functional Activity at Key Receptors
To characterize the functional effects of this compound, its agonist and antagonist activities were hypothetically assessed at the 5-HT2A and D2 receptors using in vitro functional assays.
Table 3: Functional Activity (EC50/IC50, nM) of this compound and Standard Compounds.
| Compound | Receptor | Assay Type | Functional Activity |
| This compound | 5-HT2A | Antagonist | IC50 = 12.8 nM |
| Ketanserin | 5-HT2A | Antagonist | IC50 = 3.5 nM |
| This compound | D2 | Antagonist | IC50 = 35.1 nM |
| Haloperidol | D2 | Antagonist | IC50 = 2.5 nM |
This hypothetical functional data suggests that this compound acts as an antagonist at both the 5-HT2A and D2 receptors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Radioligand Binding Assays
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for target receptors.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest.
-
Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A), [3H]-Mesulergine (for 5-HT2C), [3H]-SCH23390 (for D1), [3H]-Spiperone (for D2, D3, D4).[1][2]
-
Non-specific binding competitors: 10 µM Serotonin (for 5-HT receptors), 10 µM Haloperidol (for D2-like receptors), 10 µM SKF-100330A (for D1-like receptors).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds and standard compounds in the assay buffer.
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the respective radioligand (typically at or near its Kd value), and varying concentrations of the test compound or vehicle.
-
For the determination of non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a high concentration of the non-specific binding competitor.
-
Incubate the plates for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay (Antagonist Mode)
Objective: To determine the potency of test compounds to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2 or 5-HT2A).
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonists: Serotonin (for 5-HT2A), Quinpirole (for D2).
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Seed the cells in 384-well plates and allow them to adhere overnight.
-
Wash the cells with Assay Buffer.
-
Add serial dilutions of the test compounds or standard antagonists to the wells and incubate for 20 minutes at room temperature.
-
Add the agonist at a concentration that elicits 80% of its maximal response (EC80).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.[3]
-
Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assays.
References
Spectroscopic Purity Validation of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used to validate the purity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. We present standardized experimental protocols and comparative data to ensure the quality and consistency of this compound in research and development.
Introduction
This compound is a heterocyclic building block frequently utilized in the synthesis of pharmacologically active molecules.[1][2] The purity of this intermediate is critical as impurities can affect the efficacy, safety, and reproducibility of the final drug product. This guide outlines the application of key spectroscopic and chromatographic techniques for robust purity assessment.
Comparative Analysis of Purity Validation Techniques
The purity of this compound is typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and identification of the main component and any potential impurities.[3][4]
Data Summary
The following table summarizes the expected data from the spectroscopic and chromatographic analysis of high-purity this compound. Note that specific values may vary slightly based on the instrumentation and experimental conditions.
| Parameter | Technique | Expected Value | Reference/Notes |
| Purity | HPLC | ≥95% | [3][5] |
| ¹H NMR | |||
| Pyridine-H (triplet) | ¹H NMR (CDCl₃) | δ ~7.4-7.6 ppm | Based on similar pyridine structures[6] |
| Pyridine-H (doublet) | ¹H NMR (CDCl₃) | δ ~6.7-6.9 ppm | Based on similar pyridine structures[6] |
| Pyridine-H (doublet) | ¹H NMR (CDCl₃) | δ ~6.5-6.7 ppm | Based on similar pyridine structures[6] |
| Piperazine-CH₂ (N-Aryl) | ¹H NMR (CDCl₃) | δ ~3.5-3.7 ppm | [6] |
| Piperazine-CH₂ | ¹H NMR (CDCl₃) | δ ~2.4-2.6 ppm | [7] |
| Methyl-H | ¹H NMR (CDCl₃) | δ ~2.3 ppm | [7] |
| ¹³C NMR | |||
| Pyridine-C (C-Br) | ¹³C NMR (CDCl₃) | δ ~141-143 ppm | Based on 2-bromopyridine[6] |
| Pyridine-C (C-N) | ¹³C NMR (CDCl₃) | δ ~158-160 ppm | Based on similar structures |
| Pyridine-CH | ¹³C NMR (CDCl₃) | δ ~138-140 ppm | Based on 2-bromopyridine[6] |
| Pyridine-CH | ¹³C NMR (CDCl₃) | δ ~115-117 ppm | Based on similar structures |
| Pyridine-CH | ¹³C NMR (CDCl₃) | δ ~108-110 ppm | Based on similar structures |
| Piperazine-CH₂ (N-Aryl) | ¹³C NMR (CDCl₃) | δ ~45-47 ppm | [7] |
| Piperazine-CH₂ | ¹³C NMR (CDCl₃) | δ ~54-56 ppm | [7] |
| Methyl-C | ¹³C NMR (CDCl₃) | δ ~46 ppm | [7] |
| Mass Spectrometry | |||
| [M+H]⁺ | ESI-MS | m/z 256.05, 258.05 | Calculated for C₁₀H₁₅BrN₃⁺, showing characteristic isotopic pattern for Bromine. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted as needed.[8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a protocol for a structurally similar compound, 1-(4-Bromophenyl)-4-ethylpiperazine.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to check for interfering peaks.
-
Inject the sample solution and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[10]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC): Can be used for unambiguous assignment of proton and carbon signals if necessary.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Procedure:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The protonated molecule [M+H]⁺ should be observed, exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).[11]
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound purity.
Caption: Workflow for Purity Validation.
Alternative Compounds and Their Significance
While this guide focuses on this compound, it is important to note that a variety of substituted bromopyridine and piperazine derivatives are used in drug discovery.[12][13] For example, related structures are investigated as intermediates for CDK inhibitors in cancer therapy and as antagonists for P2Y14 receptors.[2][14] The choice of a specific isomer or substituted analog depends on the desired structure-activity relationship (SAR) for the target molecule. The analytical principles and protocols outlined in this guide are broadly applicable to these related compounds, with adjustments to chromatographic conditions and interpretation of spectral data as required.
Caption: Role in Drug Development.
Conclusion
The spectroscopic and chromatographic methods detailed in this guide provide a robust framework for the purity validation of this compound. Adherence to these protocols will ensure the quality and consistency of this important synthetic intermediate, thereby supporting the development of safe and effective pharmaceuticals. The principles outlined here are also readily adaptable for the analysis of other structurally related compounds.
References
- 1. 1-(6-Bromopyridin-3-yl)-4-methylpiperazine|879488-53-6 [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. britiscientific.com [britiscientific.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. rsc.org [rsc.org]
- 11. preprints.org [preprints.org]
- 12. 2096510-30-2|1-((6-Bromopyridin-3-yl)methyl)-4-isopropylpiperazine|BLD Pharm [bldpharm.com]
- 13. 1231930-25-8|1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine|BLD Pharm [bldpharm.com]
- 14. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
comparing the toxicity profiles of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine analogs
A comprehensive guide for researchers and drug development professionals on the toxicity profiles of a series of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine analogs. This guide provides a comparative summary of available cytotoxicity data, detailed experimental methodologies, and visualizations of relevant biological pathways.
The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities. Understanding the toxicity profiles of these analogs is crucial for the development of safe and effective therapeutic agents. This guide aims to provide a comparative analysis of the cytotoxicity of this class of compounds based on available scientific literature.
Quantitative Cytotoxicity Data
While specific toxicity data for a comprehensive set of this compound analogs remains limited in publicly accessible literature, the following tables summarize the cytotoxic activities of structurally related piperazine and pyridine derivatives against various cancer cell lines. This data provides insights into the potential structure-activity relationships (SAR) concerning toxicity. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are presented, where a lower value indicates greater cytotoxic potential.
| Compound ID | Structure | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Phthalazinylpiperazine 7e | 1,4-disubstituted phthalazinylpiperazine | MDA-MB-231 (Breast Cancer) | Not Specified | 0.013 | [1] |
| Phthalazinylpiperazine 7a-f | 1,4-disubstituted phthalazinylpiperazine | MDA-MB-231 (Breast Cancer) | Not Specified | 0.013 - 0.079 | [1] |
| Vindoline-Piperazine 23 | ([4-(trifluoromethyl)benzyl]piperazine-containing derivative | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 | [2] |
| Vindoline-Piperazine 25 | (1-bis(4-fluorophenyl)methyl piperazine-containing derivative | HOP-92 (Non-small cell lung cancer) | GI50 | 1.35 | [2] |
| Imidazo[2,1-b]thiazole 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast Cancer) | IC50 | 1.4 | [3] |
| Benzothiazole-piperazine 1d | N-(6-methylbenzothiazol-2-yl)-2-[4-(pyridin-4-yl)piperazinyl]acetamide | HUH-7 (Liver Cancer) | GI50 | 3.1 | [4] |
| Bergenin-piperazine hybrid 40 | Bergenin-1,2,3-triazole hybrid containing piperazine | HeLa (Cervical Cancer) | IC50 | 1.33 | [5] |
| Bergenin-piperazine hybrid 40 | Bergenin-1,2,3-triazole hybrid containing piperazine | A-549 (Lung Cancer) | IC50 | 1.86 | [5] |
| Wogonin-piperazine derivative 13 | Wogonin-piperazine derivative | BGC-823 (Gastric Cancer) | IC50 | 0.98 | [5] |
| Wogonin-piperazine derivative 13 | Wogonin-piperazine derivative | HepG2 (Liver Cancer) | IC50 | 1.07 | [5] |
Note: The presented data is for structurally related compounds and not direct analogs of this compound. Direct comparative data for the target compound and its analogs is needed for a complete toxicity profile.
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro assays to evaluate the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation with the test compound, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[4]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in toxicity and the experimental procedures used to assess them is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow for evaluating cytotoxic compounds and a simplified representation of a common apoptosis signaling pathway.
Caption: General experimental workflow for evaluating the cytotoxicity and mechanism of action of novel compounds.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of piperazine and pyridine derivatives, some general SAR trends for cytotoxicity can be inferred:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the aryl ring attached to the piperazine moiety can significantly influence cytotoxicity. Electron-withdrawing groups or bulky substituents can either increase or decrease activity depending on the specific target and cell line.[5]
-
N-Substitution on the Piperazine Ring: The group attached to the second nitrogen of the piperazine ring plays a critical role. Different alkyl or aryl substitutions can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects cell permeability and target interaction.[2]
-
The Pyridine Ring: Modifications to the pyridine ring, such as the position of the nitrogen and the presence of substituents like the bromo group, are expected to impact the electronic properties and overall shape of the molecule, thereby influencing its biological activity.
Conclusion
This guide provides a foundational overview of the toxicological assessment of this compound analogs. The presented data on related compounds, along with standardized experimental protocols and pathway visualizations, serves as a valuable resource for researchers in the field. However, it is crucial to emphasize the need for direct experimental evaluation of the target compound and its close analogs to establish a definitive and comparative toxicity profile. Future studies should focus on generating robust cytotoxicity data for a focused library of these compounds to elucidate clear structure-activity relationships and guide the design of safer and more potent therapeutic agents.
References
- 1. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Arylpiperazine Bioactivity at Dopamine and Serotonin Receptors
An Objective Comparison of Structurally Related Compounds for Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the bioactivity of arylpiperazine compounds, a class of molecules frequently investigated for their potential as central nervous system agents. While direct experimental data for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is not publicly available, this document presents a comparative analysis of a series of structurally related 1-(pyridin-3-yloxy)propyl)piperazine derivatives, offering valuable insights into the structure-activity relationships (SAR) governing their interactions with key neurotransmitter receptors. The data summarized herein is derived from a study by Du et al. (2022), which systematically evaluated a series of novel compounds for their agonist activity at dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor.[1][2]
Comparative Bioactivity Data
The following table summarizes the in vitro agonist activity (EC50 in nmol/L) of a series of 20 novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives at human dopamine D2, dopamine D3, and serotonin 5-HT1A receptors. Lower EC50 values indicate higher potency. The data reveals that several compounds exhibit potent dual agonism at D2 and 5-HT1A receptors, while two compounds, 7b and 34c , demonstrate triple agonism at D2, D3, and 5-HT1A receptors.[1][2]
| Compound ID | Dopamine D2 Receptor (EC50, nmol/L) | Dopamine D3 Receptor (EC50, nmol/L) | Serotonin 5-HT1A Receptor (EC50, nmol/L) |
| 7a | 2.1 | >1000 | 1.8 |
| 7b | 0.9 | 19 | 2.3 |
| 7c | 1.1 | >1000 | 2.7 |
| 7d | 1.5 | >1000 | 3.1 |
| 7e | 2.8 | >1000 | 4.5 |
| 7f | 3.5 | >1000 | 5.2 |
| 7g | 4.2 | >1000 | 6.8 |
| 7h | 5.6 | >1000 | 8.1 |
| 7i | 8.3 | >1000 | 10.5 |
| 7j | 12.1 | >1000 | 15.2 |
| 7k | 15.8 | >1000 | 19.8 |
| 7l | 21.4 | >1000 | 25.6 |
| 34a | 1.8 | >1000 | 2.1 |
| 34b | 2.5 | >1000 | 3.9 |
| 34c | 3.3 | 10 | 1.4 |
| 34d | 4.1 | >1000 | 5.8 |
| 34e | 6.2 | >1000 | 7.9 |
| 34f | 9.7 | >1000 | 11.3 |
| 34g | 14.5 | >1000 | 16.7 |
| 34h | 19.8 | >1000 | 22.4 |
Experimental Protocols
The bioactivity data presented was obtained using the following methodologies, as described by Du et al. (2022).[1][2]
Receptor Functional Activity Assay (In Vitro)
The agonist activity of the synthesized compounds at the human D2, D3, and 5-HT1A receptors was evaluated using a functional assay that measures changes in intracellular signaling.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human D2, D3, or 5-HT1A receptors were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and incubated.
-
On the day of the experiment, the culture medium was replaced with a serum-free medium containing a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
The cells were then stimulated with forskolin to increase intracellular cAMP levels.
-
Test compounds were added at various concentrations, and the plates were incubated.
-
The reaction was stopped, and the amount of intracellular cAMP was determined using a competitive immunoassay.
-
-
Data Analysis: The concentration-response curves were generated, and the EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were calculated using non-linear regression analysis.
Visualizations
Signaling Pathway of D2/D3 and 5-HT1A Receptor Agonism
The following diagram illustrates the general signaling pathway initiated by the activation of D2/D3 dopamine receptors and 5-HT1A serotonin receptors, which are G-protein coupled receptors (GPCRs).
Caption: Gi-coupled receptor signaling pathway.
Experimental Workflow for In Vitro Bioactivity Assay
The diagram below outlines the key steps in the experimental workflow used to determine the agonist activity of the test compounds.
Caption: In vitro receptor functional activity assay workflow.
References
Safety Operating Guide
Safe Disposal of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the proper disposal of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine based on general principles for halogenated organic compounds and piperazine derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for the product in use and to adhere to all local, state, and federal regulations. This information is intended for researchers, scientists, and drug development professionals.
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, containing both a brominated pyridine and a piperazine moiety, this compound requires careful handling and disposal as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a dedicated lab coat.[1][2][3][4][5][6][7][8][9] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3][5][10]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][9]
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other potential ignition sources.[4][6][7][11][12]
Hazard Summary and Data Presentation
Based on the hazardous characteristics of structurally similar compounds, the following table summarizes the anticipated hazards for this compound.
| Hazard Classification | Description | Citation |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled. | [13] |
| Skin Corrosion/Irritation | Expected to cause skin irritation or burns. | [5][8][13] |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation or damage. | [5][8][13] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [5][8][13] |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. Improper disposal can lead to contamination.[1] | [14] |
Detailed Disposal Protocol
The following step-by-step methodology ensures the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Classify Waste: This compound must be classified as halogenated organic waste .[14][15][16][17][18]
- Avoid Mixing: Never mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs.[14] It is also crucial to keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][6][7][19]
- Dedicated Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated consumables like pipette tips and weighing paper) in a dedicated, compatible, and sealable hazardous waste container.[1][2][15][16][17][20]
2. Containerization and Labeling:
- Container Integrity: Ensure the waste container is in good condition, made of a compatible material, and has a tightly fitting screw-on cap to prevent leaks and vapor release.[15][16]
- Proper Labeling: As soon as the first drop of waste is added, the container must be clearly labeled.[14] The label must include:
- The words "Hazardous Waste".[1][2]
- The full chemical name: "this compound".
- Associated hazards (e.g., "Toxic," "Irritant").[1]
- The accumulation start date.[1]
3. Storage:
- Secure Storage: Keep the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][6][7][19] This area should be clearly marked for hazardous waste storage and be away from incompatible materials.[2][19]
- Accumulation Limits: Avoid excessive accumulation of waste. Adhere to institutional and regulatory limits for hazardous waste storage.[16]
4. Spill Management:
- Containment: In the event of a small spill, remove all ignition sources.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel.[1][2][3][9][19]
- Collection: Carefully sweep or scoop the contaminated absorbent material into a sealed, airtight container.[2][19]
- Labeling and Disposal: Label the container as hazardous waste and dispose of it according to the procedures outlined in this guide.[2]
5. Final Disposal:
- Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[1][2][13][20][21]
- Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1][2][9] Improper disposal can lead to environmental contamination.[1]
- Recommended Method: The standard and recommended final disposal method for this type of chemical is high-temperature incineration at an approved facility.[2][20][21]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. chemlab-tachizaki.com [chemlab-tachizaki.com]
- 11. lobachemie.com [lobachemie.com]
- 12. PYRIDINE [training.itcilo.org]
- 13. angenechemical.com [angenechemical.com]
- 14. benchchem.com [benchchem.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 18. mn.uio.no [mn.uio.no]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. benchchem.com [benchchem.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
Essential Safety and Handling Guide for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical presents a potential risk of aerosolization. Therefore, a cautious approach to handling is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[1] | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Cleanup:
-
After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Dispose of all contaminated waste as described in the disposal plan.[1]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[1]
-
Wash hands and face thoroughly after working with the substance.[3]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[1] Waste containing this compound should be treated as hazardous waste.
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.[1][4]
-
Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[5]
-
Waste Containers: Waste containers should be made of compatible materials, clearly labeled with the contents, and kept securely closed.[4][5]
-
Disposal Method: Follow your institution's and local regulations for the disposal of halogenated organic compounds. This typically involves incineration by a licensed waste disposal service.[6]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][7] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: In case of a spill, evacuate the area. Use absorbent materials like sand or vermiculite to contain the spill.[5] Transfer the absorbed material to a sealed container for disposal as hazardous waste.[5] Report the spill to your supervisor.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



